Tilpisertib Fosmecarbil
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2567459-64-5 |
|---|---|
Molecular Formula |
C35H36ClN8O7P |
Molecular Weight |
747.1 g/mol |
IUPAC Name |
phosphonooxymethyl N-[(S)-[1-(1-bicyclo[1.1.1]pentanyl)triazol-4-yl]-(2-methyl-1-oxoisoquinolin-5-yl)methyl]-N-[8-chloro-3-cyano-4-(2,2-dimethylpropylamino)quinolin-6-yl]carbamate |
InChI |
InChI=1S/C35H36ClN8O7P/c1-34(2,3)18-39-29-21(15-37)16-38-30-26(29)10-22(11-27(30)36)44(33(46)50-19-51-52(47,48)49)31(28-17-43(41-40-28)35-12-20(13-35)14-35)24-6-5-7-25-23(24)8-9-42(4)32(25)45/h5-11,16-17,20,31H,12-14,18-19H2,1-4H3,(H,38,39)(H2,47,48,49)/t20?,31-,35?/m0/s1 |
InChI Key |
FPQIBCPWXJSFOQ-ILNPBIMBSA-N |
Isomeric SMILES |
CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N([C@@H](C3=CC=CC4=C3C=CN(C4=O)C)C5=CN(N=N5)C67CC(C6)C7)C(=O)OCOP(=O)(O)O |
Canonical SMILES |
CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N(C(C3=CC=CC4=C3C=CN(C4=O)C)C5=CN(N=N5)C67CC(C6)C7)C(=O)OCOP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Inhibition of the TPL2 Signaling Pathway by GS-5290: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor progression locus 2 (TPL2), also known as MAP3K8, has emerged as a critical regulator of inflammatory responses, making it a compelling target for therapeutic intervention in a range of autoimmune and inflammatory diseases. TPL2 is a mitogen-activated protein kinase kinase kinase (MAP3K) that orchestrates downstream signaling cascades, primarily the MEK-ERK and p38 MAPK pathways, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), and IL-6.[1] Dysregulation of the TPL2 pathway is implicated in the pathogenesis of numerous inflammatory conditions.
GS-5290 (tilpisertib fosmecarbil) is a novel, orally administered small molecule inhibitor of TPL2 developed by Gilead Sciences. It is currently under investigation in Phase 2 clinical trials for the treatment of moderately to severely active ulcerative colitis.[2][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the TPL2 signaling pathway, the mechanism of action of TPL2 inhibitors, and the available preclinical data for compounds in this class, with a focus on the closely related predecessor molecule, GS-4875, due to the limited public availability of specific data for GS-5290.
The TPL2 Signaling Pathway
The TPL2 signaling cascade is initiated by a variety of pro-inflammatory stimuli, including ligands for Toll-like receptors (TLRs), the tumor necrosis factor receptor (TNFR), and the interleukin-1 receptor (IL-1R). Upon receptor activation, a series of intracellular events leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates and triggers the proteasomal degradation of the NF-κB1 precursor protein, p105. TPL2 is held in an inactive complex with p105 and ABIN-2. The degradation of p105 liberates TPL2, allowing it to become phosphorylated and catalytically active.
Once active, TPL2 phosphorylates and activates downstream MAP2Ks, namely MEK1/2 and MEK3/6. MEK1/2 subsequently phosphorylates and activates the MAP kinases ERK1/2, while MEK3/6 activates p38 MAPK. These activated MAP kinases then translocate to the nucleus to regulate the activity of numerous transcription factors, leading to the expression of a wide array of pro-inflammatory genes.
Mechanism of Action of GS-5290
GS-5290 is a selective inhibitor of the TPL2 kinase. By binding to the ATP-binding site of TPL2, GS-5290 prevents the phosphorylation and subsequent activation of its downstream targets, MEK1/2 and p38. This blockade of the TPL2 signaling cascade effectively suppresses the production of key pro-inflammatory cytokines, thereby reducing the inflammatory response. The high selectivity of GS-5290 for TPL2 is crucial for minimizing off-target effects and enhancing its therapeutic window.
Preclinical Data for GS-4875 (A TPL2 Inhibitor)
While specific preclinical data for GS-5290 is not extensively available in the public domain, data for the closely related first-in-class TPL2 inhibitor, GS-4875, provides valuable insights into the potential efficacy of this drug class.
In Vitro Potency and Selectivity
The in vitro potency and selectivity of GS-4875 were evaluated in a series of biochemical and cell-based assays.
| Parameter | Value | Assay Type |
| TPL2 Kinase Inhibition (IC50) | 1.3 nM | Biochemical Kinase Assay |
| TNFα Production Inhibition (EC50) | 667 ± 124 nM | LPS-stimulated Primary Human Monocytes |
| Kinome Selectivity | No significant off-target binding | KINOMEscan™ (ScanMAX) |
Table 1: In Vitro Potency and Selectivity of GS-4875.[1]
These data demonstrate that GS-4875 is a potent and highly selective inhibitor of TPL2 kinase. The inhibition of TNFα production in primary human monocytes confirms its activity in a cellular context relevant to inflammation.
In Vivo Anti-Inflammatory Activity
The anti-inflammatory effects of GS-4875 were assessed in a rat model of acute inflammation induced by lipopolysaccharide (LPS).
| Animal Model | Treatment | Outcome |
| Lewis Rats | Oral administration of GS-4875 (3, 10, 30, or 100 mg/kg) followed by intravenous LPS (0.01 mg/kg) | Dose- and exposure-dependent inhibition of LPS-stimulated TNFα production. |
Table 2: In Vivo Anti-Inflammatory Activity of GS-4875.[1]
The results from this in vivo study indicate that GS-4875 effectively suppresses systemic inflammation, supporting the therapeutic potential of TPL2 inhibition.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of TPL2 inhibitors are crucial for the reproducibility and interpretation of results. Below are representative methodologies based on the available literature.
TPL2 Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TPL2 kinase activity.
Materials:
-
Recombinant human TPL2 enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
ATP (at Km concentration for TPL2)
-
Biotinylated peptide substrate for TPL2
-
Test compound (e.g., GS-4875) at various concentrations
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the TPL2 enzyme and peptide substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.
Cellular Assay for TNFα Production in Human Monocytes
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for the inhibition of TNFα production in primary human monocytes.
Materials:
-
Primary human monocytes isolated from peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., GS-4875) at various concentrations
-
Human TNFα ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate primary human monocytes from healthy donor blood.
-
Seed the monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNFα production for each compound concentration and determine the EC50 value.
In Vivo Model of LPS-Induced Inflammation in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound.
Materials:
-
Lewis rats
-
Test compound (e.g., GS-4875) formulated for oral administration
-
Lipopolysaccharide (LPS) from E. coli for intravenous injection
-
Dexamethasone (positive control)
-
Blood collection supplies
-
Rat TNFα ELISA kit
Procedure:
-
Acclimatize Lewis rats for at least one week before the experiment.
-
Fast the animals overnight before dosing.
-
Administer the test compound or vehicle orally at various doses.
-
Administer dexamethasone as a positive control.
-
After a specified time (e.g., 2 hours), administer LPS intravenously to induce an inflammatory response.
-
Collect blood samples at multiple time points post-LPS administration.
-
Process the blood to obtain plasma.
-
Measure the concentration of TNFα in the plasma samples using a rat TNFα ELISA kit.
-
Analyze the data to determine the dose-dependent effect of the test compound on TNFα production.
Conclusion
The TPL2 signaling pathway represents a pivotal axis in the regulation of inflammation, and its inhibition is a promising therapeutic strategy for a variety of inflammatory diseases. GS-5290, a selective TPL2 inhibitor, is currently in clinical development for ulcerative colitis, a disease characterized by chronic inflammation of the colon. Preclinical data for the closely related compound, GS-4875, demonstrates potent and selective inhibition of TPL2 and effective suppression of pro-inflammatory cytokine production both in vitro and in vivo. The successful clinical development of GS-5290 would provide a novel oral therapeutic option for patients with inflammatory bowel disease and potentially other inflammatory disorders. Further disclosure of preclinical and clinical data for GS-5290 is anticipated to provide a more complete picture of its therapeutic potential.
References
- 1. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 2. Inflammatory Bowel Disease - Gilead Clinical Trials [gileadclinicaltrials.com]
- 3. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 4. Palekona-GS-US-457-6411 - UF Health [ufhealth.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Study of this compound in Participants With Moderately to Severely Active Ulcerative Colitis (PALEKONA) | Clinical Trials | medthority.com [medthority.com]
- 7. This compound by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
Tilpisertib Fosmecarbil: A Technical Deep Dive into its Downstream Effects on the MEK/ERK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilpisertib fosmecarbil (GS-5290) is a novel small molecule inhibitor currently under investigation for the treatment of inflammatory diseases, including ulcerative colitis. It is a prodrug of tilpisertib (GS-4875), a potent and highly selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot. TPL2 is a critical serine/threonine kinase that functions as an upstream activator of the MEK/ERK signaling cascade, a key pathway in the inflammatory response. This technical guide provides an in-depth analysis of the downstream effects of tilpisertib on the MEK/ERK pathway, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the signaling cascades and experimental workflows.
Introduction: The TPL2-MEK-ERK Signaling Axis in Inflammation
The Mitogen-Activated Protein Kinase (MAPK) pathways are fundamental signaling cassettes that translate extracellular stimuli into cellular responses, including inflammation, proliferation, and survival. The MEK/ERK pathway is one of the most well-characterized MAPK cascades. In the context of inflammation, the activation of this pathway downstream of receptors for pro-inflammatory stimuli such as Toll-like receptors (TLRs) and cytokine receptors (e.g., TNF-α receptor) leads to the production of inflammatory mediators.
TPL2 is a key regulator of the MEK/ERK pathway in innate immune cells.[1][2] Downstream of inflammatory signals, TPL2 is activated and subsequently phosphorylates and activates MEK1 and MEK2.[1][2] These dual-specificity kinases then phosphorylate and activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK1/2 translocates to the nucleus to phosphorylate a variety of transcription factors, leading to the expression of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][4] Dysregulation of this pathway is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[3]
Mechanism of Action of Tilpisertib
Tilpisertib (the active form of this compound) is a first-in-class, potent, and highly selective inhibitor of TPL2 kinase.[3][4] By directly binding to and inhibiting the enzymatic activity of TPL2, tilpisertib prevents the phosphorylation and subsequent activation of MEK1/2.[3][4] This targeted inhibition effectively blocks the downstream signaling to ERK1/2, thereby suppressing the production of pro-inflammatory cytokines and chemokines that are dependent on this pathway.[3][4]
The selectivity of tilpisertib for the TPL2-mediated MEK/ERK activation is a key feature. For instance, it has been shown to inhibit TNFα-stimulated ERK phosphorylation without affecting ERK activation downstream of epidermal growth factor (EGF) in A431 cells, demonstrating its specificity for inflammatory signaling pathways.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory activity of tilpisertib.
| Parameter | Value | Assay/Model System | Reference |
| IC50 for TPL2 Kinase | 1.3 nM | Biochemical Kinase Assay | [4] |
| EC50 for TNFα Production | 667 ± 124 nM | LPS-stimulated Lewis Rats (in vivo) | [3] |
Table 1: In Vitro and In Vivo Potency of Tilpisertib
| Target | Effect | Cell/Model System | Stimulus | Reference |
| p-TPL2 | Inhibition | Primary Human Monocytes | LPS, TNFα | [3][4] |
| p-MEK | Inhibition | Primary Human Monocytes | LPS, TNFα | [3][4] |
| p-ERK | Inhibition | Primary Human Monocytes, A431 cells | LPS, TNFα | [3][4] |
| p-p38 | No significant inhibition | Primary Human Monocytes | LPS, TNFα | [4] |
| p-JNK | No significant inhibition | Primary Human Monocytes | LPS, TNFα | [4] |
| p-p65 (NF-κB) | No significant inhibition | Primary Human Monocytes | LPS, TNFα | [4] |
Table 2: Downstream Signaling Effects of Tilpisertib in Primary Human Monocytes
Experimental Protocols
While detailed, step-by-step protocols from the primary preclinical studies are not publicly available, this section outlines representative methodologies for key experiments used to characterize the effects of TPL2 inhibitors like tilpisertib on the MEK/ERK pathway.
In Vitro Kinase Inhibition Assay
This assay is designed to determine the direct inhibitory effect of a compound on the target kinase.
Objective: To measure the IC50 of tilpisertib against TPL2 kinase.
Materials:
-
Recombinant human TPL2 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (radiolabeled or for use with a detection antibody)
-
Substrate peptide (e.g., a MEK1-derived peptide)
-
Tilpisertib (in DMSO)
-
Microplates
-
Detection reagents (e.g., phosphospecific antibody, scintillation counter)
Protocol:
-
Prepare serial dilutions of tilpisertib in DMSO.
-
In a microplate, add the TPL2 enzyme, kinase buffer, and the tilpisertib dilutions.
-
Initiate the kinase reaction by adding ATP and the substrate peptide.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as filter binding and scintillation counting for radiolabeled ATP, or an ELISA-based method with a phosphospecific antibody.
-
Plot the percentage of inhibition against the logarithm of the tilpisertib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phosphorylation Assays (Western Blot)
This method is used to assess the phosphorylation status of key signaling proteins within cells following treatment with an inhibitor and stimulation.
Objective: To determine the effect of tilpisertib on LPS- or TNFα-induced phosphorylation of TPL2, MEK, and ERK in primary human monocytes.
Materials:
-
Cryopreserved primary human monocytes
-
Cell culture medium (e.g., RPMI-1640 with FBS)
-
Tilpisertib (in DMSO)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-TPL2, anti-p-MEK, anti-p-ERK, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Thaw and culture primary human monocytes according to standard procedures.
-
Pre-incubate the cells with various concentrations of tilpisertib or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) or TNF-α (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: TPL2-MEK-ERK signaling pathway and the inhibitory action of Tilpisertib.
Experimental Workflow
Caption: Workflow for assessing p-MEK/p-ERK inhibition by Tilpisertib.
Conclusion
This compound, through its active metabolite tilpisertib, presents a targeted approach to modulating inflammatory responses by selectively inhibiting TPL2 kinase. The available preclinical data clearly demonstrate its ability to suppress the phosphorylation of MEK and ERK in response to pro-inflammatory stimuli, leading to a reduction in the production of key inflammatory cytokines. This specific mechanism of action, focused on a critical node in the inflammatory signaling network, underscores its potential as a therapeutic agent for inflammatory diseases such as ulcerative colitis. Further publication of detailed preclinical and clinical data will provide a more comprehensive understanding of its pharmacological profile and therapeutic utility.
References
- 1. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 4. Tilpisertib | Tpl2/MAP3K8 inhibitor | Probechem Biochemicals [probechem.com]
MAP3K8: A Promising Therapeutic Target for Ulcervative Colitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ulcerative colitis (UC), a chronic inflammatory bowel disease (IBD), presents a significant therapeutic challenge. Current treatments often have limitations in efficacy and can be associated with adverse side effects. Mitogen-activated protein kinase kinase kinase 8 (MAP3K8), also known as Tumor Progression Locus 2 (TPL2) or COT, has emerged as a critical regulator of inflammatory signaling pathways implicated in the pathogenesis of UC. This technical guide provides a comprehensive overview of MAP3K8 as a therapeutic target for UC, detailing its role in inflammatory cascades, summarizing preclinical evidence, outlining key experimental protocols, and presenting available quantitative data to support its consideration in drug development programs.
Introduction: The Role of MAP3K8 in Inflammatory Signaling
MAP3K8 is a serine/threonine kinase that functions as a key node in intracellular signaling, primarily regulating the activation of the extracellular signal-regulated kinase (ERK) pathway.[1] It is activated downstream of various inflammatory stimuli, including Toll-like receptor (TLR) agonists, tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[2][3] In the context of the intestinal mucosa, these stimuli are abundant, and dysregulated MAP3K8 activity is believed to contribute significantly to the chronic inflammation characteristic of UC.
The activation of MAP3K8 initiates a phosphorylation cascade, leading to the activation of MEK1/2, which in turn phosphorylates and activates ERK1/2.[2][3] Activated ERK, along with other MAP kinases like JNK and p38, which can also be influenced by MAP3K8, leads to the transcriptional upregulation of a host of pro-inflammatory genes, most notably TNF-α, IL-1β, and IL-6.[4][5][6] Given the central role of these cytokines in driving the pathology of UC, inhibiting MAP3K8 presents a compelling therapeutic strategy to dampen this inflammatory response at a critical upstream point.
Signaling Pathway of MAP3K8 in Ulcerative Colitis
The signaling cascade involving MAP3K8 in the context of intestinal inflammation is multifaceted. In intestinal epithelial cells and resident immune cells like macrophages, the pathway is typically initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by TLRs or by pro-inflammatory cytokines.
References
- 1. Pharmacologic inhibition of tpl2 blocks inflammatory responses in primary human monocytes, synoviocytes, and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAP3K8 is a potential therapeutic target in airway epithelial inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 4. TPL2 Is a Key Regulator of Intestinal Inflammation in Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cot/tpl2 (MAP3K8) Mediates Myeloperoxidase Activity and Hypernociception following Peripheral Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of Tilpisertib Fosmecarbil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilpisertib Fosmecarbil (formerly GS-5290) is an investigational, orally administered small molecule prodrug being developed for the treatment of inflammatory diseases, most notably ulcerative colitis. It is designed to deliver the active moiety, Tilpisertib (GS-4875), which acts as a potent and selective inhibitor of a key intracellular signaling kinase. This technical guide provides a comprehensive overview of the cellular targets of Tilpisertib, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Primary Cellular Target: Tumor Progression Locus 2 (TPL2)
The principal cellular target of Tilpisertib, the active form of this compound, is Tumor Progression Locus 2 (TPL2) , a serine/threonine kinase also known as MAP3K8 (Mitogen-activated protein kinase kinase kinase 8) or COT (Cancer Osaka Thyroid oncogene).[1][2] TPL2 is a critical upstream regulator of the MEK-ERK signaling pathway, which plays a pivotal role in the inflammatory response.[1][2]
Tilpisertib is a highly potent and selective inhibitor of TPL2 kinase activity.[1] By inhibiting TPL2, Tilpisertib effectively blocks the downstream phosphorylation of MEK and ERK, thereby suppressing the production of pro-inflammatory cytokines.[1]
Quantitative Data
The inhibitory activity of Tilpisertib has been quantified in both in vitro and in vivo models. The following tables summarize the key efficacy data.
| Target | Parameter | Value | Assay Conditions | Reference |
| TPL2 Kinase | IC50 | 1.3 nM | In vitro kinase assay | [1] |
| Model System | Parameter | Value | Assay Conditions | Reference |
| Rat model of acute inflammation | EC50 | 667 ± 124 nM | Inhibition of LPS-stimulated TNFα production | [1] |
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the cellular targets and mechanism of action of Tilpisertib.
In Vitro TPL2 Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of TPL2.
Materials:
-
Recombinant human TPL2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
TPL2 substrate (e.g., a peptide or protein substrate such as inactive MEK1)
-
Tilpisertib (GS-4875)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of Tilpisertib in DMSO and then dilute in kinase buffer.
-
Add the TPL2 enzyme and the substrate to the wells of a 384-well plate.
-
Add the diluted Tilpisertib or DMSO (vehicle control) to the wells.
-
Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percent inhibition for each concentration of Tilpisertib and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay for ERK Phosphorylation
This western blot-based assay assesses the ability of Tilpisertib to inhibit the TPL2-mediated phosphorylation of ERK in a cellular context.
Materials:
-
Primary human monocytes or a relevant cell line
-
Cell culture medium
-
LPS (Lipopolysaccharide) or TNFα (Tumor Necrosis Factor-alpha)
-
Tilpisertib (GS-4875)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of Tilpisertib or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pro-inflammatory stimulus such as LPS (e.g., 100 ng/mL) or TNFα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
Cytokine Production Assay in Primary Human Monocytes
This ELISA-based assay measures the inhibitory effect of Tilpisertib on the production of pro-inflammatory cytokines.
Materials:
-
Primary human monocytes
-
Cell culture medium
-
LPS
-
Tilpisertib (GS-4875)
-
ELISA kits for TNFα, IL-1β, IL-6, and IL-8
Procedure:
-
Isolate primary human monocytes from peripheral blood.
-
Plate the monocytes in a multi-well plate.
-
Pre-treat the cells with a range of concentrations of Tilpisertib or DMSO for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) for a longer duration (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNFα, IL-1β, IL-6, and IL-8 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each Tilpisertib concentration and determine the IC50 values.
Visualizations
Signaling Pathway of TPL2 Inhibition by Tilpisertib
Caption: TPL2 signaling cascade and the inhibitory action of Tilpisertib.
Experimental Workflow for Cellular ERK Phosphorylation Assay
Caption: Workflow for assessing ERK phosphorylation inhibition.
Conclusion
This compound is a prodrug of the potent and selective TPL2 kinase inhibitor, Tilpisertib. Its mechanism of action is centered on the inhibition of the TPL2-MEK-ERK signaling pathway, a key driver of inflammatory responses. By effectively suppressing the production of a range of pro-inflammatory cytokines, Tilpisertib demonstrates significant anti-inflammatory activity. The data and methodologies presented in this guide provide a comprehensive technical overview of the cellular targets of this promising therapeutic candidate.
References
Tilpisertib Fosmecarbil: A Deep Dive into a Novel TPL2 Inhibitor for Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilpisertib fosmecarbil (formerly GS-5290) is a novel, orally administered small molecule inhibitor of Tumor Progression Locus 2 (TPL2), a serine/threonine kinase also known as MAP3K8.[1][2][3] Developed by Gilead Sciences, this agent is currently under investigation in Phase II clinical trials for the treatment of moderately to severely active ulcerative colitis (UC).[2][3] this compound represents a targeted therapeutic approach, aiming to modulate the inflammatory cascade central to the pathophysiology of inflammatory bowel disease (IBD). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available clinical data for this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex quinoline derivative. The fosmecarbil moiety is a prodrug modification designed to improve pharmacokinetic properties.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (phosphonooxy)methyl N-[(S)---INVALID-LINK--methyl]-N-{8-chloro-3-cyano-4-[(2,2-dimethylpropyl)amino]quinolin-6-yl]carbamate | Not explicitly cited |
| Molecular Formula | C35H36ClN8O7P | Not explicitly cited |
| Molecular Weight | 747.14 g/mol | Not explicitly cited |
| CAS Number | 2567459-64-5 | Not explicitly cited |
| Solubility | Data not publicly available. A related TPL2 inhibitor showed DMSO solubility at 27 mg/mL.[4] | |
| pKa | Data not publicly available. |
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of the TPL2 protein, also known as MAP3K8.[1] TPL2 is a critical upstream kinase in the mitogen-activated protein kinase (MAPK) signaling cascade.[5] In the context of ulcerative colitis, the inhibition of TPL2 is expected to suppress the production of pro-inflammatory cytokines, thereby reducing intestinal inflammation.[6]
The proposed mechanism of action involves the following steps:
-
Inhibition of TPL2 Kinase Activity : this compound, after conversion to its active form, binds to the TPL2 kinase and inhibits its enzymatic activity.
-
Downregulation of MEK-ERK and JNK Pathways : TPL2 is a key activator of the MEK-ERK and JNK signaling pathways.[5] By inhibiting TPL2, this compound prevents the phosphorylation and activation of downstream kinases in these pathways.
-
Reduction of Pro-inflammatory Cytokine Production : The MEK-ERK and JNK pathways are crucial for the transcription and production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[6] Inhibition of these pathways leads to a decrease in TNF-α and other inflammatory mediators.
Preclinical and Clinical Development
Preclinical Evaluation
Specific preclinical data for this compound (GS-5290) are not extensively published. However, the development of TPL2 inhibitors has involved a series of in vitro and in vivo studies to establish proof-of-concept.
Table 2: Representative Preclinical Evaluation Methods for TPL2 Inhibitors
| Experimental Stage | Methodology | Purpose |
| In Vitro | TPL2 Kinase Assay | To determine the direct inhibitory activity (e.g., IC50) of the compound on the TPL2 enzyme.[4] |
| Cell-based Assays (e.g., LPS-stimulated monocytes) | To assess the compound's ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α) in a cellular context. | |
| In Vivo | Animal Models of Ulcerative Colitis (e.g., DSS-induced colitis) | To evaluate the efficacy of the compound in reducing disease activity, histological inflammation, and cytokine levels in a relevant animal model.[6][7][8][9][10] |
| Pharmacokinetic Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. |
Experimental Protocols (General)
-
In Vitro TPL2 Kinase Assay (Representative Protocol): A typical in vitro kinase assay would involve incubating recombinant human TPL2 with a specific substrate (e.g., a peptide or inactive MEK1) and ATP.[11][12][13][14] The inhibitory effect of this compound would be determined by measuring the reduction in substrate phosphorylation, often quantified using methods like radioisotope incorporation or specific antibody-based detection.[11][12][13]
-
Animal Model of DSS-Induced Colitis (Representative Protocol): Ulcerative colitis is often modeled in mice by administering dextran sodium sulfate (DSS) in their drinking water for a defined period (e.g., 5-7 days).[6][7][8][9][10] this compound would be administered orally to these animals. Efficacy would be assessed by monitoring clinical signs (weight loss, stool consistency, bleeding), and upon sacrifice, the colon would be examined for length, and histological scoring of inflammation and tissue damage.[6][7][8][9][10]
Clinical Trials
This compound is currently in a Phase II clinical trial for the treatment of moderately to severely active ulcerative colitis, known as the PALEKONA study (NCT06029972).[15][16][17]
Table 3: Overview of the PALEKONA Phase II Clinical Trial (NCT06029972)
| Parameter | Details |
| Study Title | A Phase 2, Double-Blinded, Randomized, Placebo-Controlled, Dose-Ranging Study Evaluating the Efficacy and Safety of GS-5290 in Participants With Moderately to Severely Active Ulcerative Colitis |
| Status | Recruiting |
| Phase | Phase 2 |
| Conditions | Ulcerative Colitis |
| Intervention | This compound (Oral Tablet), Placebo |
| Primary Outcome | Clinical Response at Week 12 |
| Key Inclusion Criteria | Adults (18-75 years) with a diagnosis of moderately to severely active ulcerative colitis. |
| Key Exclusion Criteria | Diagnosis of Crohn's disease, indeterminate colitis, or other forms of colitis.[1][2] |
Experimental Protocol: Assessment of the Primary Endpoint
The primary endpoint of the PALEKONA study is "Clinical Response at Week 12," which is assessed using the Modified Mayo Score .[16] This is a composite score that evaluates the clinical and endoscopic severity of ulcerative colitis.
The Modified Mayo Score is comprised of three components:
-
Stool Frequency Score: Based on the daily number of bowel movements compared to the patient's normal baseline.
-
Rectal Bleeding Score: Based on the amount of visible blood in the stool.
-
Endoscopic Subscore: Determined by a central reader based on the endoscopic appearance of the colonic mucosa.
Each component is scored on a scale of 0 to 3, with higher scores indicating greater severity.[18][19][20] A clinical response is typically defined as a significant reduction in the total Modified Mayo Score from baseline.[20]
References
- 1. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 2. UCSF Inflammatory Bowel Disease Trial → this compound in Participants With Moderately to Severely Active Ulcerative Colitis [clinicaltrials.ucsf.edu]
- 3. This compound by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Animal models of ulcerative colitis and their application in drug research | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assaying kinase activity of the TPL-2/NF-κB1 p105/ABIN-2 complex using an optimal peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro kinase assay [protocols.io]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Palekona-GS-US-457-6411 - UF Health [ufhealth.org]
- 17. Study of this compound in Participants With Moderately to Severely Active Ulcerative Colitis [ctv.veeva.com]
- 18. academic.oup.com [academic.oup.com]
- 19. om1.com [om1.com]
- 20. Modified Mayo score versus Mayo score for evaluation of treatment efficacy in patients with ulcerative colitis: data from the tofacitinib OCTAVE program - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive: Tilpisertib (GS-4875) and its Prodrug Tilpisertib Fosmecarbil in Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Tilpisertib (GS-4875), a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2) kinase, and its orally administered prodrug, Tilpisertib Fosmecarbil (GS-5290). TPL2, also known as MAP3K8 or Cot, is a critical regulator of the MEK-ERK signaling pathway, which plays a pivotal role in the production of pro-inflammatory cytokines such as TNFα.[1] The inhibition of this pathway presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.
Tilpisertib demonstrated significant potential in preclinical studies; however, its development was succeeded by this compound, a new molecular entity designed to achieve greater target coverage.[2] This guide will delve into the available technical data for both compounds, offering a comparative overview of their mechanism of action, preclinical and clinical findings, and the experimental methodologies used in their evaluation.
Core Compound Characteristics
| Property | Tilpisertib (GS-4875) | This compound (GS-5290) |
| Target | TPL2 (MAP3K8/Cot) serine/threonine kinase | TPL2 (MAP3K8/Cot) serine/threonine kinase |
| Mechanism of Action | Inhibition of TPL2 kinase activity, leading to suppression of the downstream MEK-ERK signaling pathway and subsequent reduction in pro-inflammatory cytokine production.[1] | As a prodrug, it is converted in vivo to the active metabolite, Tilpisertib, which then exerts its inhibitory effect on TPL2 kinase. |
| Therapeutic Area | Inflammatory Diseases, including Ulcerative Colitis | Inflammatory Diseases, with a primary focus on Ulcerative Colitis.[3][4] |
| Development Status | Clinical trial terminated in favor of a new molecular entity with greater target coverage.[2] | Currently in Phase 2 clinical trials for moderately to severely active Ulcerative Colitis (PALEKONA study).[3][5][6][7][8] |
Quantitative Preclinical Data
The following table summarizes key preclinical data for Tilpisertib (GS-4875). At present, specific quantitative preclinical data for this compound (GS-5290) is not publicly available.
| Parameter | Tilpisertib (GS-4875) |
| TPL2 Kinase Inhibition (IC50) | 1.3 nM[9] |
| In Vivo Efficacy (EC50) | Estimated at 667 nM in a rat LPS-induced TNFα model.[9] |
| Animal Model Dosing (Oral) | 3, 10, 30, or 100 mg/kg in Lewis rats.[9] |
Physicochemical Properties
| Property | Tilpisertib (GS-4875) | This compound (GS-5290) |
| Molecular Formula | C33H33ClN8O | C35H36ClN8O7P[10] |
| Molecular Weight | 592.25 g/mol | 747.14 g/mol [10] |
| Hydrogen Bond Acceptors | 6 | Data not available |
| Hydrogen Bond Donors | 2 | Data not available |
| Rotatable Bonds | 8 | Data not available |
| Topological Polar Surface Area | 113.45 Ų | Data not available |
| XLogP | 6.15 | Data not available |
Signaling Pathway and Prodrug Conversion
The following diagrams illustrate the TPL2 signaling pathway targeted by Tilpisertib and the logical relationship between this compound and its active form.
TPL2 Signaling Pathway Inhibition by Tilpisertib.
Prodrug to Active Drug Conversion.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays relevant to the evaluation of TPL2 inhibitors.
TPL2 Kinase Activity Assay (MEK Phosphorylation ELISA)
This assay quantifies the ability of a compound to inhibit the phosphorylation of MEK, a direct substrate of TPL2.
Workflow:
TPL2 Kinase Assay Workflow.
Methodology:
-
Plate Coating: 96-well microplates are coated with a recombinant MEK protein and incubated overnight at 4°C.
-
Blocking: Plates are washed and blocked with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Kinase Reaction: A reaction mixture containing recombinant active TPL2 enzyme, ATP, and varying concentrations of the test compound (Tilpisertib or this compound) or vehicle control is added to the wells.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation of MEK by TPL2.
-
Detection:
-
The plate is washed, and a primary antibody specific for phosphorylated MEK is added to each well and incubated.
-
After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated.
-
Following a final wash, a chromogenic HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
-
Data Analysis: The absorbance is read at the appropriate wavelength (e.g., 450 nm). The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.
LPS-Induced TNFα Release in Human Monocytes
This cell-based assay measures the functional consequence of TPL2 inhibition on the production of a key pro-inflammatory cytokine.
Methodology:
-
Cell Culture: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to stimulate the inflammatory response.
-
Incubation: The cells are incubated for a period that allows for robust TNFα production (e.g., 4-6 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
TNFα Quantification: The concentration of TNFα in the supernatant is measured using a commercially available ELISA or a similar immunoassay.
-
Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in TNFα production, is determined.
In Vivo Rat Model of LPS-Induced TNFα Production
This animal model assesses the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of the TPL2 inhibitor.
Methodology:
-
Animal Acclimatization: Lewis rats are acclimatized to the laboratory conditions.
-
Compound Administration: Rats are orally administered with the test compound at various dose levels or vehicle control.
-
LPS Challenge: After a predetermined time following compound administration (to allow for absorption), the rats are challenged with an intravenous (IV) or intraperitoneal (IP) injection of LPS.
-
Blood Sampling: Blood samples are collected at various time points post-LPS challenge.
-
TNFα Measurement: Plasma is separated from the blood samples, and TNFα levels are quantified by ELISA.
-
Pharmacokinetic Analysis: Plasma concentrations of the test compound are also measured at the same time points to establish a PK profile.
-
PK/PD Correlation: The relationship between the plasma concentration of the compound and the inhibition of TNFα production is analyzed to determine the in vivo potency and duration of action.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This is a widely used preclinical model to evaluate the efficacy of potential therapeutics for inflammatory bowel disease.
Methodology:
-
Induction of Colitis: Mice are provided with drinking water containing DSS (typically 2-5%) for a period of 5-7 days to induce acute colitis.[11][12][13][14][15]
-
Treatment: During or after the DSS administration period, mice are treated with the test compound (e.g., via oral gavage) or vehicle control.
-
Monitoring: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. The colon length is measured (shortening is a sign of inflammation), and tissue samples are taken for histological analysis to assess the degree of inflammation, ulceration, and tissue damage.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, can be measured in the colon tissue.
-
Cytokine Analysis: Colon tissue can be homogenized to measure the levels of pro-inflammatory cytokines.
Conclusion
Tilpisertib (GS-4875) is a potent and selective TPL2 inhibitor with demonstrated preclinical efficacy in cellular and animal models of inflammation. The development of its prodrug, this compound (GS-5290), represents a strategic advancement to optimize the compound's therapeutic potential, likely through improved pharmacokinetic properties leading to greater target coverage. The ongoing Phase 2 clinical trial of this compound in ulcerative colitis will be critical in determining its clinical efficacy and safety profile. Further disclosure of preclinical and clinical data for this compound will be essential for a complete comparative analysis and a deeper understanding of its therapeutic advantages. This technical guide provides a foundational overview based on the currently available information for researchers and professionals in the field of drug development for inflammatory diseases.
References
- 1. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. tilpisertib (GS-4875) / Gilead [delta.larvol.com]
- 3. This compound by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 7. Tilpisertib for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Palekona-GS-US-457-6411 - UF Health [ufhealth.org]
- 9. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Video: Murine Colitis Modeling using Dextran Sulfate Sodium DSS [jove.com]
- 14. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tilpisertib Fosmecarbil Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilpisertib Fosmecarbil (also known as GS-5290) is a potent and selective, orally administered small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot.[1][2] TPL2 is a key serine/threonine kinase that functions as a critical node in inflammatory signaling.[3][4] It is an upstream regulator of the MEK-ERK pathway, and its activation, often by stimuli such as lipopolysaccharide (LPS), leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][5][6] By inhibiting TPL2, this compound blocks this cascade, presenting a promising therapeutic strategy for inflammatory conditions such as ulcerative colitis.[1]
These application notes provide detailed protocols for cellular assays designed to quantify the potency and functional effects of this compound. The described assays are essential for researchers studying its mechanism of action and for professionals involved in the development of TPL2-targeting therapeutics.
TPL2 Signaling Pathway
This compound targets the TPL2 kinase within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. In immune cells like macrophages, engagement of Toll-like receptors (e.g., TLR4 by LPS) triggers a signaling cascade that activates TPL2. Activated TPL2 then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate transcription factors, leading to the expression and secretion of inflammatory mediators, most notably TNF-α.
Figure 1: TPL2 (MAP3K8) Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following table summarizes representative data from the cellular assays described in this document. These values are provided as examples to illustrate the expected potency and selectivity of a TPL2 inhibitor like this compound.
| Assay Type | Cell Line | Stimulant | Readout | IC50 (nM) [Example] |
| Potency Assays | ||||
| Cellular Phosphorylation (p-MEK) | RAW 264.7 | LPS | p-MEK Levels (Western) | 15 |
| Cellular Phosphorylation (p-ERK) | THP-1 | LPS | p-ERK Levels (ELISA) | 20 |
| Functional Assays | ||||
| TNF-α Secretion | THP-1 | LPS | TNF-α Levels (HTRF) | 25 |
| TNF-α Secretion | RAW 264.7 | LPS | TNF-α Levels (AlphaLISA) | 22 |
| Selectivity/Viability Assays | ||||
| Cell Viability | THP-1 | None | ATP Levels (CellTiter-Glo) | >10,000 |
| Cell Viability | RAW 264.7 | None | ATP Levels (CellTiter-Glo) | >10,000 |
Experimental Protocols
Protocol 1: Cellular Phosphorylation Assay for p-MEK/p-ERK Inhibition
This assay measures the ability of this compound to inhibit the LPS-induced phosphorylation of MEK1/2 and ERK1/2, the direct downstream substrates of TPL2.
Figure 2: Workflow for the Cellular Phosphorylation Assay.
Materials:
-
Cell Line: Murine macrophage-like RAW 264.7 or human monocytic THP-1 cells.[6][7]
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL final concentration).[5]
-
Inhibitor: this compound, serially diluted in DMSO and then culture medium.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Antibodies: Primary antibodies against p-MEK (Ser217/221), p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).[8][9] Secondary HRP-conjugated antibodies.
-
Detection: Chemiluminescent substrate for Western blotting.
Procedure:
-
Cell Seeding: Seed RAW 264.7 or THP-1 cells into 12-well plates at a density that will result in 80-90% confluency on the day of the experiment (e.g., 0.5 x 10^6 cells/well). Incubate overnight.
-
Compound Treatment: The next day, gently remove the culture medium. Add fresh serum-free medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
Stimulation: Add LPS to each well to a final concentration of 100 ng/mL. Do not add LPS to the unstimulated control wells.
-
Incubation: Incubate for 30 minutes at 37°C. This time is typically optimal for observing peak MEK/ERK phosphorylation.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize protein concentrations, prepare samples with Laemmli buffer, and resolve 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation & Detection: Block the membrane and probe with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[10] Visualize bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities for p-MEK and p-ERK, normalizing to total ERK or the loading control. Plot the normalized values against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Functional Assay for TNF-α Secretion
This assay quantifies the functional downstream effect of TPL2 inhibition by measuring the reduction in secreted TNF-α.
Figure 3: Workflow for the TNF-α Secretion Assay.
Materials:
-
Cell Line: Human monocytic THP-1 cells are a well-established model for this assay.[2][6]
-
Assay Plates: 96-well cell culture plates.
-
Stimulant: LPS (e.g., 100 ng/mL final concentration).
-
Inhibitor: this compound, serially diluted.
-
Detection Kit: A commercial high-sensitivity TNF-α detection kit (e.g., ELISA, HTRF, or AlphaLISA).[2][6]
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.
-
Compound Treatment: Pre-treat cells with a range of concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to induce TNF-α production.
-
Incubation: Incubate the plate for 4-6 hours at 37°C. This duration is typically sufficient for robust TNF-α secretion.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis, avoiding disturbance of the cell pellet.
-
TNF-α Quantification: Perform the TNF-α quantification assay on the collected supernatants according to the manufacturer’s protocol for the chosen detection kit (ELISA, HTRF, etc.).[2]
-
Analysis: Generate a standard curve using recombinant TNF-α. Calculate the concentration of TNF-α in each sample. Plot the TNF-α concentration against the log of the inhibitor concentration to determine the IC50 value.
Protocol 3: Cell Viability Assay
This assay is critical to ensure that the observed inhibitory effects are due to specific target engagement rather than general cytotoxicity.
Figure 4: Workflow for the Cell Viability Assay.
Materials:
-
Cell Lines: RAW 264.7 or THP-1 cells.
-
Assay Plates: Opaque-walled 96-well plates suitable for luminescence measurements.
-
Inhibitor: this compound, serially diluted.
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.[11][12]
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a low density (e.g., 5,000 - 10,000 cells/well) in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Add a range of concentrations of this compound to the wells. Include vehicle-only wells as a 100% viability control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for an extended period, typically 24 to 48 hours, under standard cell culture conditions.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[12] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percent viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration to determine the CC50 (cytotoxic concentration 50%). For a selective inhibitor, the CC50 should be significantly higher than the functional IC50.
References
- 1. Lipopolysaccharide Activation of the TPL-2/MEK/Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase Cascade Is Regulated by IκB Kinase-Induced Proteolysis of NF-κB1 p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Inhibition of TPL2/MAP3K8 Blocks Human Cytotoxic T Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of TPL2/MAP3K8 Blocks Human Cytotoxic T Lymphocyte Effector Functions | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. promegaconnections.com [promegaconnections.com]
- 12. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Preclinical Evaluation of Tilpisertib Fosmecarbil in Animal Models of Inflammatory Bowel Disease (IBD)
Introduction
Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), is characterized by chronic, relapsing inflammation of the gastrointestinal tract.[1] Emerging evidence suggests that cellular stress, particularly Endoplasmic Reticulum (ER) stress, and the subsequent Unfolded Protein Response (UPR) are key contributors to IBD pathogenesis.[2] The PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) pathway is a critical branch of the UPR.[2] Its sustained activation in intestinal epithelial cells can promote inflammation, apoptosis, and tissue damage.[2]
Tilpisertib Fosmecarbil (formerly GS-5290) is an investigational, orally administered small molecule inhibitor of PERK.[3][4][5] By targeting PERK, this compound presents a novel therapeutic strategy to mitigate ER stress-induced pathology in IBD. These application notes provide a framework for designing and executing preclinical animal studies to evaluate the efficacy of this compound in a chemically induced model of colitis.
Mechanism of Action: The PERK Signaling Pathway in IBD
ER stress triggers the activation of PERK, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This action transiently reduces global protein synthesis to alleviate the protein load on the ER. However, chronic activation, as seen in IBD, can lead to the expression of pro-inflammatory and pro-apoptotic genes, contributing to the disease's pathology.[2] this compound aims to inhibit PERK kinase activity, thereby dampening this maladaptive stress response.
Caption: The PERK signaling pathway in response to ER stress.
Application Notes
Selection of an Animal Model
The choice of animal model is critical for evaluating IBD therapeutics. While no single model perfectly replicates human IBD, chemically induced models are excellent for initial efficacy screening due to their simplicity, reproducibility, and rapid onset.[1][6]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: This is the recommended model for initial studies. Administered in drinking water, DSS is toxic to colonic epithelial cells, disrupting the mucosal barrier and leading to an acute inflammatory response that shares features with human UC.[1][6]
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model induces a T-cell mediated immune response, more akin to Crohn's Disease. It is a suitable secondary model to explore immune-modulatory effects.[1]
-
T-Cell Transfer Model: This model involves transferring naive T-cells into immunodeficient mice, resulting in a chronic, immune-driven colitis that resembles human IBD immunopathology.[7][8] It is ideal for later-stage evaluation of immunomodulatory mechanisms.
Experimental Design Considerations
A robust study design is essential for obtaining reliable and interpretable data. Below is a logical workflow for a typical preclinical study.
Caption: General experimental workflow for a DSS-induced colitis study.
Study Groups: A well-controlled study should include several groups to properly assess the therapeutic effect.
Caption: Recommended study groups for evaluating therapeutic efficacy.
Dose Selection: Since specific preclinical IBD data for this compound is not publicly available, a dose-ranging study is recommended. Based on studies of other kinase inhibitors in animal models, a starting range could be hypothesized.[4][7]
Data Presentation: All quantitative data should be summarized for clear interpretation.
Table 1: Proposed Experimental Groups and Dosing Regimen
| Group | N | Treatment | DSS (2.5-3%) | Vehicle/Drug Administration |
|---|---|---|---|---|
| 1 | 8-10 | Healthy Control | Day 0-7 | Vehicle, Oral Gavage, Daily |
| 2 | 8-10 | Disease Control | Day 0-7 | Vehicle, Oral Gavage, Daily |
| 3 | 8-10 | Tilpisertib Low Dose | Day 0-7 | 5 mg/kg, Oral Gavage, Daily |
| 4 | 8-10 | Tilpisertib Mid Dose | Day 0-7 | 15 mg/kg, Oral Gavage, Daily |
| 5 | 8-10 | Tilpisertib High Dose | Day 0-7 | 50 mg/kg, Oral Gavage, Daily |
| 6 | 8-10 | Positive Control | Day 0-7 | Sulfasalazine (50 mg/kg), Oral Gavage, Daily |
Table 2: Key Efficacy Endpoints and Scoring
| Parameter | Description | Scoring/Measurement |
|---|---|---|
| Disease Activity Index (DAI) | Composite score of weight loss, stool consistency, and rectal bleeding. | Scored 0-4 daily. |
| Colon Length | Measured from cecum to anus post-mortem. A surrogate for inflammation. | Measured in cm. |
| Histological Score | H&E stained colon sections assessed for inflammation and tissue damage. | Scored 0-12 based on severity and extent. |
| Myeloperoxidase (MPO) Activity | Quantifies neutrophil infiltration in colon tissue. | Measured as U/g of tissue. |
| Cytokine Levels | Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates. | Measured in pg/mg of protein. |
Experimental Protocols
Protocol 1: DSS-Induced Colitis in Mice
-
Animals: Use 8-10 week old C57BL/6 mice, weighing 20-25g.
-
Acclimatization: House mice for 7 days under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Baseline: Record the initial body weight of all animals.
-
Induction: Prepare a 2.5-3.0% (w/v) solution of DSS (MW: 36,000-50,000 Da) in sterile drinking water. Provide this solution ad libitum to mice in Groups 2-6 for 7 consecutive days. Group 1 receives regular drinking water.
-
Monitoring: Replace the DSS solution every 2 days. Monitor mice daily for health status and record body weight.
Protocol 2: Drug Formulation and Administration
-
Vehicle: A common vehicle is 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) with 0.1% (v/v) Tween 80 in sterile water.
-
Preparation: Calculate the required amount of this compound for each dose group based on the mean body weight. Prepare a homogenous suspension in the vehicle shortly before administration.
-
Administration: Administer the prepared suspension or vehicle via oral gavage once daily, starting on Day 1 and continuing until the end of the study. The volume should typically be 10 mL/kg.
Protocol 3: Assessment of Colitis Severity
-
Disease Activity Index (DAI): Calculate the DAI score for each mouse daily based on the parameters in Table 3. The total DAI is the sum of the three scores.
Table 3: Disease Activity Index (DAI) Scoring System
Score Weight Loss (%) Stool Consistency Rectal Bleeding 0 None Normal, formed pellets None 1 1-5 2 5-10 Loose stools Slight bleeding 3 10-15 | 4 | >15 | Diarrhea | Gross bleeding |
-
Study Termination: On Day 8-10, euthanize mice by CO2 asphyxiation followed by cervical dislocation.
-
Tissue Collection: Open the abdominal cavity and carefully excise the entire colon from the cecum to the anus.
-
Colon Length: Place the colon on a flat surface without stretching and measure its length.
-
Sample Processing: Divide the colon into sections for histology, MPO assay, and cytokine analysis. Flash-freeze samples for MPO and cytokine analysis in liquid nitrogen and store at -80°C.
Protocol 4: Histological Analysis
-
Fixation: Fix a 1 cm segment of the distal colon in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the tissue through graded alcohols, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections and mount them on glass slides.
-
Staining: Deparaffinize, rehydrate, and stain sections with Hematoxylin and Eosin (H&E).
-
Scoring: A pathologist, blinded to the treatment groups, should score the slides based on the severity of inflammation (0-3), extent of inflammation (0-3), crypt damage (0-4), and percentage of area involved (0-4).
Protocol 5: Myeloperoxidase (MPO) Assay
-
Homogenization: Homogenize a pre-weighed frozen colon sample in HTAB buffer (0.5% hexadecyltrimethylammonium bromide in 50 mM potassium phosphate buffer, pH 6.0).
-
Processing: Subject the homogenate to three freeze-thaw cycles, followed by centrifugation at 12,000 x g for 15 minutes at 4°C.
-
Assay: Add the supernatant to a reaction solution containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
Measurement: Measure the change in absorbance at 450 nm over time using a spectrophotometer.
-
Calculation: Express MPO activity as units per gram (U/g) of wet tissue.
Protocol 6: Cytokine Analysis
-
Homogenization: Homogenize a pre-weighed frozen colon sample in a lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
ELISA/Multiplex Assay: Use commercial ELISA kits or a multiplex bead-based assay (e.g., Luminex) to quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant, following the manufacturer's instructions.
-
Normalization: Express cytokine concentrations as picograms per milligram (pg/mg) of total protein.
References
- 1. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoplasmic Reticulum Stress in Colonic Mucosa of Ulcerative Colitis Patients Is Mediated by PERK and IRE1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Inhibition of the eukaryotic initiation factor-2α kinase PERK decreases risk of autoimmune diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Translational Relevance of IBD Mouse Models | Taconic Biosciences [taconic.com]
- 7. Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Customized Animal Models of IBD - Ace Therapeutics [acetherapeutics.com]
Application Notes and Protocols for MAP3K8 Inhibition Assay Using Tilpisertib Fosmecarbil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase kinase 8 (MAP3K8), also known as Tumor Progression Locus 2 (TPL2) or COT, is a crucial serine/threonine kinase that functions as a key regulator of inflammatory signaling pathways.[1][2] As a MAP3K, it integrates signals from various upstream receptors, including Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and interleukin-1 receptor (IL-1R). Upon activation by stimuli such as lipopolysaccharide (LPS), TNF-α, or IL-1β, MAP3K8 phosphorylates and activates downstream MAP2Ks (MEK1/2), which in turn phosphorylate and activate MAPKs (ERK1/2).[2] This signaling cascade ultimately leads to the production of pro-inflammatory cytokines and other mediators involved in a host of inflammatory diseases.
Tilpisertib Fosmecarbil (GS-5290) is a potent and selective inhibitor of MAP3K8 currently under investigation for the treatment of inflammatory conditions such as ulcerative colitis.[3][4] These application notes provide detailed protocols for both biochemical and cell-based assays to evaluate the inhibitory activity of this compound on MAP3K8.
Signaling Pathway
The following diagram illustrates the central role of MAP3K8 in the MAPK/ERK signaling cascade, which is a primary target for anti-inflammatory drug development.
Data Presentation
The inhibitory activity of this compound against MAP3K8 can be quantified and compared across different assay formats. The following table presents representative data for the potency of this compound. (Note: The following values are representative examples for illustrative purposes.)
| Assay Type | Compound | Target | Substrate | ATP Concentration | IC50 / EC50 (nM) |
| Biochemical Assay | This compound | MAP3K8 | Inactive MEK1 | 10 µM | 1.5 |
| Control Inhibitor | MAP3K8 | Inactive MEK1 | 10 µM | 5.0 | |
| Cell-Based Assay | This compound | MAP3K8 | p-ERK1/2 | N/A | 25.0 |
| Control Inhibitor | MAP3K8 | p-ERK1/2 | N/A | 150.0 |
Experimental Protocols
Biochemical Inhibition Assay
This protocol describes a luminogenic assay to measure the amount of ADP produced by the MAP3K8 kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Experimental Workflow:
Materials:
-
Active MAP3K8 (COT) enzyme
-
Inactive MEK1 substrate
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
ATP
-
This compound
-
DMSO
-
384-well white opaque plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare Kinase Assay Buffer and supplement with DTT to a final concentration of 50 µM.
-
Dilute active MAP3K8 enzyme in Kinase Assay Buffer to the desired concentration.
-
Dilute inactive MEK1 substrate in Kinase Assay Buffer.
-
Prepare a stock solution of ATP in water and dilute to the desired concentration in Kinase Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in Kinase Assay Buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of diluted MAP3K8 enzyme to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mix of inactive MEK1 substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on MAP3K8 activity within a cellular context by measuring the phosphorylation of the downstream target, ERK1/2.
Experimental Workflow:
Materials:
-
Human cell line expressing MAP3K8 (e.g., THP-1, A549)
-
Cell culture medium and serum
-
TNF-α or IL-1β
-
This compound
-
DMSO
-
96-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer system
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for Western blots
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 1 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding lysis buffer to each well.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Calculate the percent inhibition of ERK1/2 phosphorylation for each concentration of this compound relative to the stimulated DMSO control.
-
Determine the EC50 value by fitting the data to a four-parameter logistic curve.
-
References
Application Notes and Protocols for In Vivo Studies of Tilpisertib Fosmecarbil in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilpisertib Fosmecarbil, also known as GS-5290, is a potent and selective small molecule inhibitor of Tumor Progression Locus 2 (TPL2), a serine/threonine kinase.[1][2] TPL2, also known as MAP3K8 or Cot, is a critical downstream mediator of inflammatory signaling pathways initiated by stimuli such as Toll-like receptor (TLR) ligands and pro-inflammatory cytokines like TNF-α and IL-1β.[1][2] By inhibiting TPL2, this compound blocks the activation of the MEK-ERK signaling cascade, which in turn reduces the production of key inflammatory mediators.[2] This mechanism of action makes this compound a promising therapeutic candidate for inflammatory conditions, with ongoing clinical development for the treatment of ulcerative colitis.[1][3][4]
These application notes provide a framework for conducting preclinical in vivo studies in mice to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in models of inflammatory bowel disease (IBD). While specific preclinical data for this compound in murine models is not extensively published, the following protocols and representative data are based on established methodologies for evaluating TPL2 inhibitors and other anti-inflammatory compounds in similar contexts.
Mechanism of Action
This compound targets TPL2, a key kinase in the inflammatory signaling cascade. Upon stimulation of receptors like TLRs or the TNF receptor, TPL2 is activated and subsequently phosphorylates and activates MEK1/2. MEK1/2, in turn, phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus and activates transcription factors that drive the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By inhibiting TPL2, this compound effectively curtails this inflammatory cascade.
References
- 1. This compound by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 2. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Study of this compound in Participants With Moderately to Severely Active Ulcerative Colitis (PALEKONA) | Clinical Trials | medthority.com [medthority.com]
Preclinical Dosing and Administration of Tilpisertib Fosmecarbil: A Review of Available Data
A comprehensive review of publicly available literature reveals a notable scarcity of detailed information regarding the dosing and administration of Tilpisertib Fosmecarbil (formerly GS-5290) in animal studies. While the clinical development of this promising therapeutic for ulcerative colitis is well-documented, specific preclinical data on animal models, dosing regimens, pharmacokinetic profiles, and detailed experimental protocols remain largely unpublished in peer-reviewed journals or publicly accessible databases.
This compound is an orally administered medication being investigated for its efficacy and safety in treating moderate to severe ulcerative colitis.[1][2][3][4] Clinical trials are currently underway to evaluate different dosage strengths in human patients.[1][5] These studies are designed as Phase 2, double-blinded, randomized, placebo-controlled trials to assess the clinical response and remission rates at various doses.[1][5]
General Approaches to Preclinical Dosing Studies
In the absence of specific data for this compound, a general overview of the methodologies typically employed in preclinical animal studies for similar small molecule drugs can be provided. Researchers and drug development professionals would typically conduct a series of studies to establish the pharmacokinetic and toxicological profile of a new chemical entity before advancing to human trials.
Typical Animal Models
The choice of animal models in preclinical studies depends on the disease indication. For inflammatory bowel diseases like ulcerative colitis, chemically induced colitis models in rodents (e.g., using dextran sulfate sodium or trinitrobenzenesulfonic acid) are commonly used to evaluate the efficacy of a test compound. Larger animal models, such as non-human primates, may be used for toxicology and pharmacokinetic studies to better predict human responses.
Pharmacokinetic Studies
Pharmacokinetic studies in animals are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. These studies typically involve administering the drug through various routes (e.g., oral, intravenous) at different dose levels and then collecting blood and tissue samples at multiple time points to measure drug concentrations.
Experimental Workflow for Preclinical Evaluation
A generalized workflow for the preclinical evaluation of a novel oral therapeutic for inflammatory bowel disease is outlined below.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 3. Study of this compound in Participants With Moderately to Severely Active Ulcerative Colitis (PALEKONA) | Clinical Trials | medthority.com [medthority.com]
- 4. University of California Health Inflammatory Bowel Disease Trial → this compound in Participants With Moderately to Severely Active Ulcerative Colitis [clinicaltrials.ucbraid.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes: Immunohistochemical Analysis of TPL2 Pathway Modulation by GS-5290
Introduction
GS-5290 (Tilpisertib Fosmecarbil) is an investigational, orally administered small molecule inhibitor of Tumor Progression Locus 2 (TPL2) kinase.[1][2] TPL2, also known as MAP3K8 or COT, is a critical serine/threonine kinase that functions as a key node in inflammatory signaling cascades.[3][4] Activated by various pro-inflammatory stimuli such as those from Toll-like receptors (TLRs) and cytokine receptors (e.g., TNFR, IL-1R), TPL2 initiates downstream signaling through the mitogen-activated protein kinase (MAPK) pathways.[4][5] Specifically, TPL2 activates MEK1/2 and p38, leading to the phosphorylation and activation of ERK1/2 and p38 MAPK, respectively.[3][5] This cascade culminates in the transcriptional and post-transcriptional regulation of key pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[1][4]
Given its central role in inflammation, the TPL2 pathway is a compelling target for therapeutic intervention in inflammatory conditions such as inflammatory bowel disease (IBD).[1][6][7] GS-5290 is currently under investigation in Phase 2 clinical trials for moderately to severely active ulcerative colitis.[6][8][9]
These application notes provide detailed protocols for utilizing immunohistochemistry (IHC) to assess the pharmacodynamic effects of GS-5290 in tissue samples. By quantifying the expression of key downstream TPL2 pathway markers—specifically phosphorylated ERK (p-ERK), phosphorylated p38 (p-p38), and TNF-α—researchers can effectively evaluate the in-situ target engagement and biological activity of TPL2 inhibitors.
TPL2 Signaling Pathway Overview
The following diagram illustrates the canonical TPL2 signaling pathway, which is inhibited by GS-5290. Inflammatory signals lead to the activation of the IKK complex, which phosphorylates NF-κB1 p105, triggering its degradation.[5] This releases TPL2, allowing it to phosphorylate and activate downstream MAPK cascades (MEK-ERK and MKK-p38), ultimately driving the expression of inflammatory cytokines like TNF-α.[4][5][10]
Quantitative Data Presentation
Following IHC staining and image analysis, quantitative data should be systematically organized to facilitate comparison between treatment groups. The table below serves as a template for presenting scoring data for TPL2 pathway markers. Scoring can be based on a semi-quantitative scale (e.g., 0=none, 1=weak, 2=moderate, 3=strong staining intensity) and the percentage of positively stained cells in a defined region of interest.
Table 1: Example Data Summary for IHC Marker Expression
| Marker | Treatment Group | N | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) |
| p-ERK (Thr202/Tyr204) | Vehicle Control | 10 | 2.5 ± 0.6 | 75 ± 12 |
| GS-5290 | 10 | 0.8 ± 0.4 | 20 ± 8 | |
| p-p38 (Thr180/Tyr182) | Vehicle Control | 10 | 2.2 ± 0.5 | 68 ± 15 |
| GS-5290 | 10 | 0.6 ± 0.3 | 15 ± 7 | |
| TNF-α | Vehicle Control | 10 | 2.8 ± 0.4 | 85 ± 10 |
| GS-5290 | 10 | 1.1 ± 0.5 | 30 ± 11 |
Detailed Immunohistochemistry Protocol
This protocol provides a generalized procedure for the detection of p-ERK, p-p38, and TNF-α in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1mM EDTA, pH 9.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 1% BSA or Normal Goat/Horse Serum in PBS)
-
Phosphate Buffered Saline with Tween 20 (PBST)
-
Primary Antibodies (see Table 2)
-
Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit IgG)
-
Streptavidin-HRP reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol Steps
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Bring slides to a boil in the appropriate Antigen Retrieval Buffer (see Table 2) and then maintain at a sub-boiling temperature for 10-20 minutes.[13]
-
Allow slides to cool on the benchtop for 30 minutes.
-
Rinse sections with PBST.
-
-
Peroxidase and Non-Specific Binding Block:
-
Immerse slides in 3% hydrogen peroxide for 10-30 minutes at room temperature to quench endogenous peroxidase activity.[12]
-
Rinse slides 3 times with PBST.
-
Apply blocking buffer to each section and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Antibody Incubation:
-
Drain blocking solution and apply diluted primary antibody (see Table 2 for details).
-
The next day, wash sections three times with PBST for 5 minutes each.
-
Apply diluted biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[11]
-
Wash sections three times with PBST for 5 minutes each.
-
-
Signal Detection and Visualization:
-
Apply Streptavidin-HRP reagent to each section and incubate for 30 minutes at room temperature.
-
Wash sections three times in PBST for 5 minutes each.
-
Apply DAB substrate and monitor closely under a microscope until the desired brown color develops.[11]
-
Immediately immerse slides in deionized water to stop the reaction.[11]
-
-
Counterstaining, Dehydration, and Mounting:
Table 2: Recommended Primary Antibodies and Conditions
| Target Marker | Host/Type | Recommended Dilution | Antigen Retrieval Buffer | Reference |
| p-ERK1/2 (Thr202/Tyr204) | Rabbit Polyclonal/Monoclonal | 1:100 - 1:400 | 10 mM Sodium Citrate, pH 6.0 | [13][14] |
| p-p38 MAPK (Thr180/Tyr182) | Rabbit Polyclonal/Monoclonal | 1:100 - 1:250 | 10 mM Sodium Citrate, pH 6.0 | [15][16] |
| TNF-α | Mouse/Rabbit Polyclonal | 1:50 - 1:400 | 10 mM Tris with 1mM EDTA, pH 9.0 | [11][17] |
Note: Optimal antibody concentrations and incubation times should be determined empirically for each new lot and specific tissue type. Appropriate negative controls (e.g., isotype control, omission of primary antibody) should be included in every experiment to ensure specificity of staining.
References
- 1. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation and function of TPL-2, an IκB kinase-regulated MAP kinase kinase kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammatory Bowel Disease - Gilead Clinical Trials [gileadclinicaltrials.com]
- 7. Genetic and pharmacological targeting of TPL-2 kinase ameliorates experimental colitis: a potential target for the treatment of Crohn's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Study of this compound in Participants With Moderately to Severely Active Ulcerative Colitis (PALEKONA) | Clinical Trials | medthority.com [medthority.com]
- 10. researchgate.net [researchgate.net]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. static.fishersci.eu [static.fishersci.eu]
- 13. Dissimilar Immunohistochemical Expression of ERK and AKT between Paired Biopsy and Hepatectomy Tissues of Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]
- 16. Phospho-p38 MAPK alpha (Thr180, Tyr182) Monoclonal Antibody (F.52.8) (MA5-15177) [thermofisher.com]
- 17. TNF-alpha Antibody (TNFA/1172) - IHC-Prediluted (NBP2-48470): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Tilpisertib Fosmecarbil
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for utilizing flow cytometry to assess the immunological impact of Tilpisertib Fosmecarbil on immune cells. The described methods will enable researchers to characterize changes in immune cell populations, intracellular cytokine production, and the phosphorylation status of key signaling proteins within the TPL2 pathway.
Data Presentation: Illustrative Quantitative Data
The following tables present illustrative data representing hypothetical yet plausible outcomes of flow cytometry experiments investigating the effects of this compound on peripheral blood mononuclear cells (PBMCs). These tables are intended to serve as a guide for data presentation and interpretation.
Table 1: Effect of this compound on Immune Cell Subset Frequencies in Activated PBMCs
| Cell Population | Marker Profile | Vehicle Control (% of Live Cells) | This compound (1 µM) (% of Live Cells) |
| CD4+ T Cells | CD3+CD4+ | 45.2 ± 3.1 | 44.8 ± 2.9 |
| CD8+ T Cells | CD3+CD8+ | 25.1 ± 2.5 | 25.5 ± 2.8 |
| B Cells | CD19+ | 10.5 ± 1.2 | 10.3 ± 1.1 |
| NK Cells | CD3-CD56+ | 8.2 ± 0.9 | 8.5 ± 1.0 |
| Monocytes | CD14+ | 11.0 ± 1.5 | 10.9 ± 1.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Inhibition of TNF-α Production in CD14+ Monocytes by this compound
| Treatment Condition | % of TNF-α+ Monocytes | Mean Fluorescence Intensity (MFI) of TNF-α |
| Unstimulated | 1.2 ± 0.3 | 150 ± 25 |
| LPS (100 ng/mL) + Vehicle | 75.6 ± 5.4 | 8500 ± 620 |
| LPS + this compound (0.1 µM) | 42.1 ± 4.1 | 4200 ± 350 |
| LPS + this compound (1 µM) | 15.3 ± 2.2 | 1800 ± 150 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Downregulation of p-ERK1/2 in Activated T Cells by this compound
| Treatment Condition | % of p-ERK1/2+ CD4+ T Cells | MFI of p-ERK1/2 in CD4+ T Cells |
| Unstimulated | 2.5 ± 0.5 | 200 ± 30 |
| PMA/Ionomycin + Vehicle | 88.2 ± 6.1 | 9500 ± 710 |
| PMA/Ionomycin + this compound (0.1 µM) | 55.7 ± 4.8 | 5100 ± 420 |
| PMA/Ionomycin + this compound (1 µM) | 21.4 ± 3.0 | 2300 ± 180 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Immunophenotyping of Immune Cell Subsets
This protocol outlines the procedure for identifying and quantifying major immune cell populations in human PBMCs following treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (Vehicle control)
-
FACS Tubes
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fluorochrome-conjugated antibodies (e.g., CD3, CD4, CD8, CD19, CD14, CD56)
-
Viability Dye (e.g., Propidium Iodide, 7-AAD)
-
Flow Cytometer
Procedure:
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate cells in a 24-well plate.
-
Treat cells with desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cell pellets in 100 µL of FACS buffer.
-
Add the pre-titered antibody cocktail for surface marker staining.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 300 µL of FACS buffer containing a viability dye.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on single, live cells based on forward scatter, side scatter, and viability dye exclusion.
-
Identify and quantify immune cell subsets based on their marker expression.
-
Protocol 2: Intracellular Staining for TNF-α
This protocol details the measurement of intracellular TNF-α production in monocytes after stimulation and treatment with this compound.
Materials:
-
PBMCs
-
Complete RPMI-1640 medium
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
Brefeldin A
-
FACS Tubes
-
PBS
-
FACS Buffer
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD14)
-
Fixation/Permeabilization Buffer
-
Permeabilization Wash Buffer
-
Fluorochrome-conjugated anti-TNF-α antibody
-
Isotype control antibody
-
Flow Cytometer
Procedure:
-
Cell Stimulation and Treatment:
-
Isolate and culture PBMCs as described in Protocol 1.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Stimulate cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
Add Brefeldin A for the final 2-4 hours of stimulation to block cytokine secretion.
-
-
Surface and Intracellular Staining:
-
Harvest and wash cells.
-
Perform surface staining for CD14 as described in Protocol 1.
-
Fix and permeabilize cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Wash cells with Permeabilization Wash Buffer.
-
Add the anti-TNF-α antibody or isotype control diluted in Permeabilization Wash Buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with Permeabilization Wash Buffer.
-
Resuspend cells in FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on single, live cells, and then on the CD14+ monocyte population.
-
Determine the percentage of TNF-α positive cells and the MFI within the monocyte gate.
-
Protocol 3: Phospho-Flow Cytometry for p-ERK1/2
This protocol describes the detection of phosphorylated ERK1/2 in T cells to assess the direct impact of this compound on the TPL2 signaling pathway.
Materials:
-
PBMCs
-
Complete RPMI-1640 medium
-
This compound
-
DMSO
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
FACS Tubes
-
PBS
-
FACS Buffer
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated anti-p-ERK1/2 (pT202/pY204) antibody
-
Flow Cytometer
Procedure:
-
Cell Treatment and Stimulation:
-
Isolate and culture PBMCs.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Stimulate cells with PMA and Ionomycin for 15-30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix cells with Fixation Buffer for 10-15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells by adding ice-cold methanol and incubating for 30 minutes on ice.
-
Wash cells twice with FACS Buffer.
-
-
Staining:
-
Perform surface staining for CD3 and CD4.
-
Wash cells.
-
Add the anti-p-ERK1/2 antibody and incubate for 30-60 minutes at room temperature in the dark.
-
Wash cells twice with FACS Buffer.
-
Resuspend cells in FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on single cells, then on the CD3+CD4+ T cell population.
-
Analyze the phosphorylation status of ERK1/2 by measuring the percentage of positive cells and the MFI.
-
Mandatory Visualizations
Caption: TPL2 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Flow Cytometry Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular Cytokine Staining Protocol [anilocus.com]
- 3. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. embopress.org [embopress.org]
- 6. Inhibition of tumor progression locus 2 protein kinase decreases lipopolysaccharide-induced tumor necrosis factor alpha production due to the inhibition of the tip-associated protein induction in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Navigating Tilpisertib Fosmecarbil in the Lab: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective handling and use of Tilpisertib Fosmecarbil (GS-5290) in a research setting. Below you will find frequently asked questions, troubleshooting guidance, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For research purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound.
Q2: How should I store this compound?
Proper storage is crucial to maintain the compound's stability. For long-term storage, it is recommended to store this compound as a powder at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year.[1] Some suppliers suggest that for short-term storage, the compound can be kept at room temperature in the continental United States, but it is always best to consult the Certificate of Analysis provided with your specific batch for the most accurate storage recommendations.[2]
Q3: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the serine/threonine kinase TPL2 (Tumor Progression Locus 2), also known as MAP3K8 or Cot.[3][4][5] TPL2 is a key upstream regulator of the MEK-ERK signaling pathway. By inhibiting TPL2, this compound is expected to decrease the production and signaling of inflammatory cytokines like TNFα.[5]
Solubility and Stability Data
| Parameter | Condition | Duration | Source |
| Stability (Powder) | -20°C | Up to 3 years | TargetMol[1] |
| Stability (In Solvent) | -80°C | Up to 1 year | TargetMol[1] |
Experimental Protocols
Preparation of a this compound Stock Solution in DMSO
This protocol provides a general guideline for preparing a stock solution of this compound. The final concentration should be optimized based on experimental requirements and observed solubility.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to the powder to achieve the desired stock concentration.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming in a water bath at 37°C for 10 minutes can aid in dissolution.
-
Alternatively, sonication in an ultrasonic bath for a short period can also be effective.
-
-
Sterilization (Optional): If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase assay to evaluate this compound activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon dilution in aqueous buffer. | The compound has low aqueous solubility. | - Increase the percentage of DMSO in the final solution (typically up to 0.5% is tolerated by most cell lines).- Use a surfactant like Tween 80 or a carrier protein like BSA in your buffer. |
| Inconsistent results between experiments. | - Improper storage leading to compound degradation.- Inaccurate pipetting of the stock solution.- Multiple freeze-thaw cycles of the stock solution. | - Ensure the stock solution is stored at -80°C and protected from light.- Use calibrated pipettes and proper pipetting techniques.- Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. |
| No inhibitory effect observed in the assay. | - Incorrect concentration of the compound.- Inactive compound due to improper handling or storage.- Issues with the assay components (e.g., inactive enzyme, wrong substrate). | - Verify the calculations for the stock solution and dilutions.- Use a fresh aliquot of the compound.- Run positive and negative controls for your assay to ensure all components are working correctly. |
Signaling Pathway
TPL2 (MAP3K8) Signaling Pathway
Caption: The inhibitory effect of this compound on the TPL2 signaling pathway.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 4. This compound - Gilead Sciences - AdisInsight [adisinsight.springer.com]
- 5. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
GS-5290 dose-response curve troubleshooting and optimization
Welcome to the technical support center for GS-5290 (Tilpisertib Fosmecarbil). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing dose-response curve experiments with this selective MAP3K8 (TPL2/Cot) kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GS-5290?
GS-5290, also known as this compound, is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 8 (MAP3K8), also known as Tumor Progression Locus 2 (TPL2) or Cancer Osaka Thyroid (Cot). MAP3K8 is a key serine/threonine kinase in the inflammatory signaling cascade. It acts as an upstream regulator of the MEK-ERK pathway, which is activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNFα).[1][2][3] By inhibiting MAP3K8, GS-5290 is expected to block the phosphorylation of MEK and ERK, leading to a reduction in the production of pro-inflammatory cytokines like TNFα, IL-1β, IL-6, and IL-8.[1]
Q2: I am not seeing a dose-dependent inhibition of TNFα production in my assay. What could be the issue?
Several factors could contribute to a lack of a dose-response. Please consider the following troubleshooting steps:
-
Cell Health and Stimulation: Ensure your cells (e.g., primary human monocytes, THP-1) are healthy and properly stimulated. Inconsistent cell density or viability can lead to variable results. Confirm that your stimulating agent (e.g., LPS, IL-1β) is active and used at an optimal concentration to induce a robust TNFα response.
-
GS-5290 Concentration Range: You may be using a concentration range that is too high or too low. Based on public data for similar TPL2 inhibitors, the in vitro IC50 for kinase inhibition can be in the low nanomolar range, while cellular assays for cytokine inhibition might require higher concentrations.[1][4] We recommend a wide, logarithmic dose range in your initial experiments.
-
Incubation Time: The pre-incubation time with GS-5290 before stimulation, and the stimulation time itself, are critical. Ensure you are allowing enough time for the compound to interact with the cells and for the cytokine to be produced and secreted.
-
Reagent Integrity: Verify the integrity of your GS-5290 stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound. Similarly, ensure your ELISA reagents for TNFα detection are within their expiration dates and stored correctly.
Q3: The variability between my replicate wells is very high. How can I reduce it?
High variability can obscure the true dose-response relationship. Here are some tips to improve reproducibility:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of GS-5290 and adding reagents to your assay plates.
-
Cell Seeding Uniformity: Uneven cell seeding can lead to significant differences in cell number per well. Ensure your cells are well-suspended before and during seeding.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, consider not using the outermost wells for experimental data and instead filling them with sterile PBS or media.
-
Assay Plate Handling: Ensure uniform mixing of reagents in each well without cross-contamination.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Inhibition Observed | GS-5290 concentration is too low. | Test a wider range of concentrations, extending to higher micromolar ranges. |
| Inactive stimulating agent (e.g., LPS). | Use a new, validated batch of the stimulating agent. | |
| Insufficient incubation time. | Optimize pre-incubation time with GS-5290 and stimulation time. | |
| Incomplete Dose-Response Curve (No Plateau) | The concentration range is not wide enough. | Extend the concentration range in both directions (higher and lower). |
| GS-5290 solubility issues at high concentrations. | Check the solubility of GS-5290 in your assay medium. Consider using a lower percentage of DMSO. | |
| High Background Signal in ELISA | Incomplete washing steps. | Ensure thorough and consistent washing of the ELISA plate between steps. |
| Non-specific antibody binding. | Use a blocking buffer and ensure the recommended antibody concentrations are used. | |
| Low Signal-to-Noise Ratio | Low TNFα production by cells. | Optimize cell density and the concentration of the stimulating agent. |
| Suboptimal ELISA conditions. | Ensure optimal incubation times and temperatures for the ELISA. |
Experimental Protocols
Inhibition of TNFα Production in LPS-Stimulated Human Monocytes
This protocol describes a method to determine the dose-response of GS-5290 on TNFα production in primary human monocytes.
Materials:
-
GS-5290
-
Primary Human Monocytes
-
Cell Culture Medium (e.g., RPMI 1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Human TNFα ELISA Kit
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Methodology:
-
Cell Seeding: Seed primary human monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 2 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of GS-5290 in cell culture medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Compound Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared GS-5290 dilutions or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C and 5% CO2.
-
Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18 hours at 37°C and 5% CO2.
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant for TNFα measurement.
-
TNFα ELISA: Perform the TNFα ELISA according to the manufacturer's instructions.
-
Data Analysis: Plot the TNFα concentration against the logarithm of the GS-5290 concentration and fit a four-parameter logistic curve to determine the EC50 value.
Western Blot for Phospho-ERK Inhibition
This protocol outlines the steps to assess the effect of GS-5290 on ERK phosphorylation.
Materials:
-
GS-5290
-
A431 or similar cell line
-
Cell Culture Medium
-
TNFα (for stimulation)
-
Lysis Buffer
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Methodology:
-
Cell Culture: Culture A431 cells to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 18 hours prior to the experiment.
-
Compound Treatment: Treat the cells with various concentrations of GS-5290 for 1 hour.
-
Stimulation: Stimulate the cells with 20 ng/mL TNFα for 15 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
Data Presentation
Table 1: Hypothetical Dose-Response Data for GS-5290 on TNFα Production
| GS-5290 Conc. (nM) | log(Conc.) | % Inhibition (Mean) | % Inhibition (SD) |
| 1 | 0 | 2.1 | 1.5 |
| 3 | 0.48 | 5.8 | 2.3 |
| 10 | 1 | 15.4 | 4.1 |
| 30 | 1.48 | 35.2 | 5.6 |
| 100 | 2 | 52.1 | 6.2 |
| 300 | 2.48 | 78.9 | 4.8 |
| 1000 | 3 | 92.5 | 3.1 |
| 3000 | 3.48 | 98.1 | 1.9 |
| 10000 | 4 | 99.2 | 1.2 |
Table 2: Expected EC50/IC50 Values for GS-5290 in Different Assays
| Assay Type | Cell Line/System | Stimulus | Readout | Expected Potency (nM) |
| Kinase Assay | Recombinant MAP3K8 | - | Phosphorylation | 1 - 10 |
| Cellular Assay | Human Monocytes | LPS | TNFα Production | 50 - 200 |
| Cellular Assay | A431 | TNFα | p-ERK Levels | 20 - 100 |
Visualizations
Caption: GS-5290 inhibits the MAP3K8 signaling pathway.
Caption: Experimental workflow for a GS-5290 dose-response assay.
Caption: Troubleshooting logic for dose-response curve issues.
References
- 1. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 2. Inhibition of Tpl2 kinase and TNFalpha production with quinoline-3-carbonitriles for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of tpl2 blocks inflammatory responses in primary human monocytes, synoviocytes, and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Common problems in TPL2 inhibitor experiments and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with TPL2 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common problems encountered during TPL2 inhibitor experiments and provide potential solutions.
Q1: Why am I not observing any effect of my TPL2 inhibitor in my cell-based assay?
A1: Several factors could contribute to a lack of inhibitor effect. Here's a step-by-step troubleshooting guide:
-
Inhibitor Potency and Concentration: Ensure you are using the inhibitor at an appropriate concentration. Consult the literature for the specific inhibitor's IC50 value and the effective concentration range used in similar cell types. You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cellular Permeability and Compound Stability: Verify that your inhibitor is cell-permeable. Poor membrane permeability can prevent the inhibitor from reaching its intracellular target. Additionally, ensure the inhibitor is stable in your cell culture medium for the duration of the experiment. Some compounds may degrade over time. Consider using fresh inhibitor stock solutions for each experiment.
-
TPL2 Expression and Pathway Activation: Confirm that your cell line expresses TPL2 and that the TPL2 signaling pathway is active under your experimental conditions. You can assess TPL2 expression by Western blot or qPCR. To confirm pathway activation, stimulate cells with an appropriate agonist, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα), and measure the phosphorylation of downstream targets like MEK and ERK.
-
Species-Specific Differences: Be aware of potential species-specific differences in TPL2 function and inhibitor efficacy. An inhibitor that is potent in human cells may not have the same effect in murine cells, and vice-versa. This has been observed where a TPL2 inhibitor blocked effector functions in human cytotoxic T lymphocytes (CTLs) but not in murine CTLs.
-
Compensatory Signaling Pathways: Cells can sometimes adapt to the inhibition of one pathway by upregulating compensatory signaling pathways. For example, loss of TPL2 might lead to the activation of other MAP3Ks that can also activate the MEK/ERK pathway. Consider investigating the activation of other related signaling pathways in your experimental system.
Q2: My results with the TPL2 inhibitor are inconsistent between experiments. What could be the cause?
A2: Inconsistent results are often due to subtle variations in experimental procedures. Here are some factors to consider:
-
Inhibitor Solubility and Preparation: TPL2 inhibitors, like many small molecules, can have limited aqueous solubility. Ensure complete solubilization of the inhibitor, typically in DMSO, before diluting it in your culture medium. Use fresh DMSO, as it can absorb moisture over time, which can affect inhibitor solubility. Precipitated inhibitor will lead to inaccurate dosing and inconsistent effects.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and serum concentration. Changes in these parameters can alter cellular signaling and the response to inhibitors.
-
Stimulation Conditions: If you are using a stimulus like LPS or TNFα, ensure the concentration and incubation time are consistent across all experiments. The timing of inhibitor addition relative to stimulation is also critical.
-
Assay Variability: All assays have some degree of inherent variability. Include appropriate positive and negative controls in every experiment to monitor for consistency. For example, a known activator of the pathway can serve as a positive control, while a vehicle-treated group (e.g., DMSO) is an essential negative control.
Q3: How can I be sure that the observed effects are specific to TPL2 inhibition and not due to off-target effects?
A3: Demonstrating specificity is crucial in inhibitor studies. Here are several strategies:
-
Use a Structurally Unrelated TPL2 Inhibitor: If possible, confirm your findings with a second, structurally distinct TPL2 inhibitor. If both inhibitors produce the same phenotype, it is more likely that the effect is on-target.
-
Genetic Knockdown or Knockout: The gold standard for target validation is to use genetic approaches. Compare the phenotype of inhibitor treatment with that of TPL2 knockdown (using siRNA or shRNA) or knockout in your cell line.
-
Kinome Profiling: Check the selectivity profile of your inhibitor. Many commercially available inhibitors have been profiled against a broad panel of kinases (kinome scan). This data can help you identify potential off-target kinases that might be contributing to your observed phenotype.
-
Rescue Experiment: If you can express a version of TPL2 that is resistant to your inhibitor (e.g., through a point mutation in the ATP-binding pocket), you can perform a rescue experiment. If the inhibitor's effect is reversed by the expression of the resistant TPL2 mutant, this provides strong evidence for on-target activity.
-
Control for Downstream Signaling: TPL2 primarily signals through the MEK/ERK pathway. As a control, you can stimulate cells with an agonist that activates ERK independently of TPL2, such as epidermal growth factor (EGF). Your TPL2 inhibitor should not block EGF-induced ERK phosphorylation.
Q4: I am observing unexpected cell death after treating with my TPL2 inhibitor. What could be the reason?
A4: While TPL2 is often associated with pro-survival signaling in inflammatory and cancer contexts, its inhibition can sometimes lead to apoptosis, particularly in combination with other stimuli.
-
Synthetic Lethality: In some cancer cell lines, the combination of TPL2 knockdown or inhibition with TNFα treatment can induce synthetic lethality through the activation of caspase-8. This suggests that in certain contexts, TPL2 protects tumor cells from TNFα-induced apoptosis.
-
Inhibitor Cytotoxicity: The inhibitor itself may have off-target cytotoxic effects at higher concentrations. It is essential to perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the concentration range at which the inhibitor is not toxic to your cells. Always include a vehicle-only control to assess the baseline cell viability.
Quantitative Data for TPL2 Inhibitors
The following table summarizes the in vitro potency of several commonly used TPL2 inhibitors. Note that IC50 values can vary depending on the assay conditions.
| Inhibitor | TPL2 IC50 (nM) | Off-Target Kinase IC50s (µM) | Reference |
| TPL2 Kinase Inhibitor 1 | 50 | MK2: 110, p38: 180 | |
| GS-4875 | 1.3 | No significant off-target binding reported | |
| TPL2 Kinase Inhibitor (hydrochloride) | 50 | MEK: >40, p38 MAPK: 180, Src: >400, MK2: 110, PKC: >400 | |
| Compound 34 (quinoline-3-carbonitrile derivative) | Potent inhibitor (specific IC50 not provided in abstract) | - |
Experimental Protocols
Here are detailed protocols for key experiments used in the study of TPL2 inhibitors.
In Vitro TPL2 Kinase Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by TPL2 in a cell-free system.
Materials:
-
Recombinant active TPL2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.1 mg/mL BSA)
-
Substrate (e.g., inactive MEK1 or a specific peptide substrate)
-
ATP (at or near the Km for TPL2)
-
TPL2 inhibitor
-
Phospho-specific antibody for the substrate (e.g., anti-phospho-MEK1)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant TPL2 enzyme, and the substrate.
-
Add the TPL2 inhibitor at various concentrations (and a vehicle control, e.g., DMSO). Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate to detect the phosphorylated product.
-
Detect the signal using an appropriate secondary antibody and chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Western Blot for Phospho-ERK (p-ERK)
This is a common cell-based assay to assess the downstream effects of TPL2 inhibition.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
TPL2 inhibitor
-
Stimulus (e.g., LPS or TNFα)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with the TPL2 inhibitor at the desired concentrations (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an agonist (e.g., 100 ng/mL LPS for 15-30 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE loading buffer.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to control for protein loading.
-
Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxicity of a TPL2 inhibitor.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
TPL2 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the TPL2 inhibitor (and a vehicle control). Include a well with media only for a blank control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
TPL2 Signaling Pathway
Caption: Simplified TPL2 signaling pathway upon TLR/TNFR stimulation.
Experimental Workflow for Testing a TPL2 Inhibitor
Caption: General workflow for evaluating a TPL2 inhibitor in cell-based assays.
Improving reproducibility of Tilpisertib Fosmecarbil assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of assays involving Tilpisertib Fosmecarbil. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (also known as GS-5290) is a potent and selective serine/threonine kinase inhibitor.[1] It targets the MAP3K8 protein, also known as TPL2 (Tumor Progression Locus 2) or Cot (Cancer Osaka Thyroid).[2][3] TPL2 is a key upstream regulator of the MEK-ERK signaling pathway.[4] By inhibiting TPL2, this compound is expected to reduce the production and signaling of pro-inflammatory cytokines such as TNFα.[4]
Q2: What are the primary downstream cellular effects to measure when assessing this compound activity?
A2: The primary downstream effects to measure are the phosphorylation of ERK (p-ERK), a key component of the MAPK signaling pathway, and the production of pro-inflammatory cytokines like TNFα. Inhibition of TPL2 by this compound should lead to a dose-dependent decrease in both p-ERK levels and TNFα secretion in appropriately stimulated cells.
Q3: What are some common in vitro assays to assess the activity of this compound?
A3: Common in vitro assays include:
-
Western Blotting: To measure the levels of phosphorylated ERK (p-ERK) in cell lysates following treatment with this compound and a pro-inflammatory stimulus (e.g., LPS or IL-1β).
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the amount of secreted TNFα in the cell culture supernatant.
-
Biochemical Kinase Assays: To directly measure the inhibitory activity of this compound on recombinant TPL2/MAP3K8 enzyme. These can be radiometric or luminescence-based (e.g., ADP-Glo™).
Q4: How can I ensure the reproducibility of my this compound experiments?
A4: Ensuring reproducibility in preclinical research is crucial. Key strategies include:
-
Detailed Protocols: Maintain and follow highly detailed and standardized experimental protocols.
-
Data Management: Implement robust data management and analysis plans.
-
Transparency and Rigor: Foster a culture of transparency and scientific rigor within the lab.[1][3]
-
Reagent Validation: Ensure the quality and consistency of all reagents, including cell lines, antibodies, and the this compound compound itself.
Troubleshooting Guides
Western Blot for p-ERK
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak p-ERK signal | - Ineffective cell stimulation.- Suboptimal antibody concentration.- Insufficient protein loading.- Incorrect transfer conditions. | - Ensure the stimulating agent (e.g., LPS) is active and used at the optimal concentration and time.- Titrate the primary and secondary antibodies to determine the optimal dilution.- Perform a protein quantification assay (e.g., BCA) to ensure equal loading.- Optimize transfer time and voltage. |
| High background | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Reduce the concentration of primary and/or secondary antibodies.- Increase the number and duration of wash steps. |
| Inconsistent results between experiments | - Variation in cell passage number or health.- Inconsistent incubation times.- Variability in reagent preparation. | - Use cells within a consistent and low passage number range.- Ensure precise timing for cell stimulation and drug treatment.- Prepare fresh buffers and reagents for each experiment. |
TNFα ELISA
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no TNFα detected | - Inadequate cell stimulation.- Problem with the standard curve.- Incorrect sample dilution. | - Confirm the activity of the stimulating agent.- Use fresh, properly reconstituted standards for each assay.- Test a range of sample dilutions to ensure the concentration falls within the linear range of the standard curve. |
| High variability between replicate wells | - Pipetting errors.- Incomplete washing.- Edge effects on the plate. | - Use calibrated pipettes and ensure proper technique.- Ensure complete removal of wash buffer between steps.- Avoid using the outermost wells of the plate if edge effects are suspected. |
| High background | - Contaminated reagents.- Insufficient washing.- Non-specific antibody binding. | - Use sterile, high-purity water and reagents.- Increase the number of wash steps.- Ensure the plate is properly blocked. |
Experimental Protocols
Detailed Methodology for a Cellular Assay to Measure this compound Activity
This protocol outlines a general workflow for assessing the inhibitory effect of this compound on p-ERK and TNFα production in a human monocyte cell line (e.g., THP-1).
-
Cell Culture and Plating:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiate the monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
-
Plate the differentiated cells in 12-well plates at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubate for 15-30 minutes for p-ERK analysis or 4-6 hours for TNFα analysis.
-
-
Sample Collection:
-
For TNFα ELISA: Collect the cell culture supernatant and store at -80°C until analysis.
-
For Western Blot: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Collect the cell lysates and determine the protein concentration.
-
-
Analysis:
-
TNFα ELISA: Quantify the concentration of TNFα in the supernatant according to the manufacturer's protocol.
-
Western Blot for p-ERK: Separate 20-30 µg of protein from each lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
References
- 1. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Response to GS-5290 (Tilpisertib Fosmecarbil) in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a poor or unexpected response to GS-5290 (tilpisertib fosmecarbil) in cellular models of ulcerative colitis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GS-5290?
A1: GS-5290, also known as this compound, is a potent and specific inhibitor of Tumor Progression Locus 2 (TPL2), which is also known as MAP3K8 or Cot.[1][2][3] TPL2 is a serine/threonine kinase that acts as a critical upstream regulator of the MEK-ERK signaling pathway. By inhibiting TPL2, GS-5290 is expected to decrease the production and signaling of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα), a key mediator in the pathophysiology of ulcerative colitis.[3]
Q2: In which cellular models is GS-5290 expected to be active?
A2: GS-5290 is designed to have anti-inflammatory activity and is being developed for the treatment of inflammatory bowel diseases such as ulcerative colitis.[1][4][5] Therefore, it is expected to be active in cellular models that recapitulate key aspects of ulcerative colitis pathology. A common and relevant in vitro model is the use of human colorectal adenocarcinoma cell lines, such as Caco-2 cells.[6] When cultured for an extended period (e.g., 21 days), Caco-2 cells differentiate into a polarized monolayer with well-defined tight junctions, mimicking the intestinal epithelial barrier.[6][7] To simulate an inflammatory environment, these differentiated cells can be stimulated with pro-inflammatory mediators like Lipopolysaccharide (LPS) and Interleukin-1 beta (IL-1β).[6]
Q3: What constitutes a "poor response" to GS-5290 in a cellular model?
A3: A poor response to GS-5290 can manifest in several ways, and is generally characterized by a lack of the expected inhibitory effect on inflammatory readouts. This could include:
-
Higher than expected EC50 value: The concentration of GS-5290 required to achieve 50% of its maximal effect is significantly higher than anticipated based on preliminary data or literature.
-
Low maximal efficacy (Emax): The compound fails to achieve a significant reduction in the inflammatory response even at high concentrations.
-
Lack of dose-response relationship: The observed effect does not change predictably with increasing concentrations of GS-5290.
Troubleshooting Guides
Guide 1: Investigating Suboptimal Inhibitory Activity of GS-5290
This guide addresses scenarios where GS-5290 shows little to no effect on the intended inflammatory endpoint.
| Potential Cause | Recommended Troubleshooting Steps |
| Cell Line Suitability | - Confirm TPL2 Expression: Verify that your chosen cell line expresses TPL2 at a sufficient level. This can be assessed by Western blot or RT-qPCR. - Cell Line Authentication: Ensure the cell line has not been misidentified or cross-contaminated. Perform short tandem repeat (STR) profiling. |
| Experimental Conditions | - Optimize Inflammatory Stimulus: The concentration and duration of the inflammatory stimulus (e.g., LPS, IL-1β) may be too high, overwhelming the inhibitory capacity of GS-5290. Perform a dose-response of the stimulus to find the optimal concentration that induces a robust but sub-maximal inflammatory response. - Pre-incubation Time: The timing of GS-5290 addition relative to the inflammatory stimulus is critical. Consider pre-incubating the cells with GS-5290 for a period (e.g., 1-2 hours) before adding the inflammatory agent to ensure the inhibitor has reached its target. |
| Compound Integrity and Handling | - Check Compound Stock: Ensure the GS-5290 stock solution is not degraded. Prepare a fresh stock solution from a new vial if possible. - Solvent Effects: High concentrations of the solvent (e.g., DMSO) used to dissolve GS-5290 can be toxic to cells and interfere with the assay. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5%). |
| Assay Readout | - Kinetic Analysis: The chosen endpoint may be at a time point where the inflammatory response is already maximal or has declined. Perform a time-course experiment to identify the optimal time to measure the inhibitory effect of GS-5290. - Alternative Readouts: If measuring a single cytokine (e.g., TNFα), consider assessing other downstream markers of the TPL2 pathway, such as phosphorylated ERK (p-ERK), to confirm target engagement. |
Guide 2: Addressing High Variability in Experimental Results
This guide provides steps to minimize variability and improve the reproducibility of your GS-5290 experiments.
| Potential Cause | Recommended Troubleshooting Steps |
| Cell Culture Inconsistency | - Standardize Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. - Control Cell Density: Ensure that cells are seeded at a consistent density across all wells and plates. Uneven cell growth can lead to significant variability. |
| Pipetting and Reagent Handling | - Automate Liquid Handling: If possible, use automated liquid handlers for cell seeding and reagent addition to minimize human error. - Randomize Plate Layout: To avoid "edge effects" where wells on the periphery of the plate behave differently, randomize the placement of your controls and treatments. |
| Assay Protocol | - Detailed and Consistent Protocol: Ensure all steps of the protocol are clearly defined and followed consistently by all users. - Replicate Strategy: Include both technical replicates (multiple wells treated identically on the same plate) and biological replicates (experiments performed on different days with fresh cell preparations). |
Experimental Protocols
Protocol 1: Caco-2 Differentiation and Inflammatory Stimulation
This protocol describes the methodology for preparing a Caco-2 cell model suitable for testing the anti-inflammatory effects of GS-5290.
-
Cell Seeding: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) at a density of 1 x 10^5 cells/cm².
-
Differentiation: Culture the cells for 21 days in a suitable medium (e.g., DMEM with 20% FBS). Change the medium every 2-3 days.
-
Monitor Differentiation: The differentiation status can be monitored by measuring the transepithelial electrical resistance (TEER) until a stable, high resistance is achieved (typically >250 Ω·cm²).
-
GS-5290 Pre-treatment: On day 21, replace the medium with a serum-free medium containing the desired concentrations of GS-5290 or vehicle control. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add a pre-determined optimal concentration of an inflammatory cocktail (e.g., LPS at 1 µg/mL and IL-1β at 10 ng/mL) to the basolateral compartment of the Transwell® inserts.
-
Incubation: Incubate for the desired time period (e.g., 6-24 hours) based on time-course experiments.
-
Endpoint Analysis: Collect the supernatant from the basolateral compartment to measure cytokine secretion (e.g., TNFα) by ELISA or a multiplex assay. Cell lysates can be collected for Western blot analysis of signaling proteins (e.g., p-ERK).
Protocol 2: Dose-Response Curve Generation and Data Analysis
This protocol outlines the steps for generating a dose-response curve to determine the EC50 of GS-5290.
-
Prepare Serial Dilutions: Prepare a series of dilutions of GS-5290 in the appropriate cell culture medium. A common approach is to use a 1:3 or 1:10 dilution series to cover a wide range of concentrations.
-
Treatment: Treat the differentiated and stimulated Caco-2 cells with the different concentrations of GS-5290 as described in Protocol 1. Include a vehicle-only control and a positive control (a known inhibitor of the pathway, if available).
-
Endpoint Measurement: After the incubation period, measure the desired inflammatory readout (e.g., TNFα concentration).
-
Data Normalization: Normalize the data by expressing the response at each GS-5290 concentration as a percentage of the response in the vehicle-treated control.
-
Curve Fitting: Use a suitable software package (e.g., GraphPad Prism) to fit the normalized data to a non-linear regression model (e.g., a four-parameter logistic equation) to determine the EC50 value.
Visualizations
Caption: GS-5290 signaling pathway inhibition.
Caption: Troubleshooting workflow for poor GS-5290 response.
References
- 1. This compound by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound - Gilead Sciences - AdisInsight [adisinsight.springer.com]
- 3. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. IBD Models - Cellomatics Biosciences [cellomaticsbio.com]
- 7. Inflammation CRO, Cellomatics, explores in vitro models to study Inflammatory Bowel Disease (IBD) - Cellomatics Biosciences [cellomaticsbio.com]
How to control for Tilpisertib Fosmecarbil vehicle effects
Welcome to the technical support center for researchers using Tilpisertib Fosmecarbil. This resource provides essential guidance on experimental design and troubleshooting, with a focus on accurately controlling for the effects of vehicle solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for kinase inhibitors, including inhibitors of TPL2/MAP3K8 like Tilpisertib.[1][2][3] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.
Q2: What is the maximum final concentration of DMSO that should be used in cell culture?
A2: To minimize vehicle-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.1% (v/v). Some cell lines may tolerate up to 0.5%, but it is crucial to determine the specific tolerance of your experimental system.
Q3: What are the potential confounding effects of DMSO on my experimental results?
A3: DMSO is not inert and can have biological effects, which may confound the interpretation of your results. It has been reported to possess anti-inflammatory properties, reduce lymphocyte proliferation, and decrease the production of cytokines such as TNF-α, IFN-γ, and IL-2.[4][5] Therefore, a proper vehicle control is essential.
Q4: How do I properly control for vehicle effects in my in vitro experiments?
A4: A vehicle control group is critical. This group should consist of cells treated with the same final concentration of the vehicle (e.g., DMSO) as the cells treated with this compound. This allows you to distinguish the effects of the drug from the effects of the solvent.
Q5: What are common vehicles for in vivo administration of kinase inhibitors?
A5: For oral administration in animal studies, kinase inhibitors are often formulated in vehicles such as aqueous solutions containing suspending agents like carboxymethylcellulose (CMC), solubilizing agents like polyethylene glycol (PEG), and/or surfactants like Tween 80. A small amount of DMSO may be used initially to dissolve the compound before dilution in the final aqueous vehicle.
Q6: How do I select and control for an appropriate in vivo vehicle?
A6: The choice of an in vivo vehicle depends on the route of administration, the required dose, and the physicochemical properties of this compound. It is crucial to conduct a tolerability study with the vehicle alone in your animal model to ensure it does not cause adverse effects that could be mistaken for drug toxicity. The experimental design must include a group of animals that receives only the vehicle.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| High Vehicle Concentration | Verify the final concentration of the vehicle (e.g., DMSO) in your culture medium. If it exceeds 0.1%, consider preparing a more concentrated stock of this compound to reduce the volume of vehicle added. |
| Vehicle-Induced Cellular Stress | Perform a dose-response experiment with the vehicle alone to determine its effect on cell viability, proliferation, and any key signaling pathways relevant to your study. |
| Inconsistent Vehicle Dosing | Ensure that the same volume and concentration of the vehicle are added to all relevant wells, including the vehicle control and the drug-treated groups. |
Issue 2: High Background Signal in Signaling Pathway Analysis
| Potential Cause | Troubleshooting Step |
| Vehicle Affects Basal Signaling | Compare the basal signaling levels in untreated cells with those in vehicle-treated cells. If the vehicle alters the baseline, all drug effects should be normalized to the vehicle control, not the untreated control. |
| DMSO's Anti-inflammatory Effects | As this compound targets an inflammatory pathway, be aware that DMSO itself can have anti-inflammatory effects.[4][6][7] Carefully designed controls are necessary to parse the specific inhibitory effect of this compound. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Vehicle Effect Assessment
This protocol is designed to determine the appropriate concentration of a vehicle (e.g., DMSO) and to characterize its effects on the experimental system.
-
Cell Plating: Seed your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Vehicle Preparation: Prepare a dilution series of your vehicle (e.g., DMSO) in cell culture medium. Typical final concentrations to test range from 0.01% to 1.0%.
-
Treatment: Replace the medium in the wells with the medium containing the different vehicle concentrations. Include an "untreated" control group that receives fresh medium with no vehicle.
-
Incubation: Incubate the cells for the same duration as your planned drug treatment experiment.
-
Endpoint Analysis: Assess cell viability (e.g., using an MTT or CellTiter-Glo assay), proliferation, and any key downstream readouts of your pathway of interest (e.g., cytokine secretion, protein phosphorylation).
-
Data Analysis: Compare the results from the vehicle-treated groups to the untreated control. The highest concentration of the vehicle that does not cause a significant change in your readouts is the maximum recommended concentration for your experiments.
Data Presentation: Vehicle Effects on Cell Viability
| Vehicle Concentration | Cell Viability (%) | Standard Deviation |
| Untreated | 100 | 4.5 |
| 0.01% DMSO | 99.2 | 5.1 |
| 0.05% DMSO | 98.5 | 4.8 |
| 0.1% DMSO | 97.1 | 5.3 |
| 0.5% DMSO | 85.4 | 6.2 |
| 1.0% DMSO | 70.3 | 7.1 |
Note: The data in this table is illustrative and should be generated for your specific cell line.
Visualizations
This compound Signaling Pathway and Control Logic
References
- 1. Pharmacological Inhibition of TPL2/MAP3K8 Blocks Human Cytotoxic T Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPL2/COT/MAP3K8 (TPL2) Activation Promotes Androgen Depletion-Independent (ADI) Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAP3K8/TPL-2/COT is a potential predictive marker for MEK inhibitor treatment in high-grade serous ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulatory effects and potential clinical applications of dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Interpreting unexpected results with Tilpisertib Fosmecarbil
Welcome to the technical support center for Tilpisertib Fosmecarbil. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this novel TPL2 (MAP3K8) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected decrease in cell viability after treatment with this compound. What could be the reason?
A1: There are several potential reasons for a lack of cytotoxic effect:
-
Cell Line Insensitivity: The cancer cell line you are using may not be dependent on the TPL2 signaling pathway for survival and proliferation. TPL2's role can be highly context-dependent, acting as a tumor promoter in some cancers and a tumor suppressor in others.[1][2]
-
Compensatory Signaling: Inhibition of TPL2 can lead to the activation of compensatory survival pathways. A common mechanism is the upregulation of receptor tyrosine kinases (RTKs) such as EGFR and MET, which can bypass the TPL2 blockade and maintain downstream signaling.[3][4][5]
-
Acquired Resistance: Prolonged treatment with MAPK pathway inhibitors can lead to the development of resistance mechanisms, including the acquisition of inhibitor-resistant splice variants or mutations in downstream pathway components.[6]
-
Suboptimal Drug Concentration: The concentration of this compound may be insufficient to achieve complete inhibition of TPL2 in your specific cell model. It is crucial to perform a dose-response curve to determine the optimal concentration.
Q2: We see inhibition of ERK phosphorylation, but there is no corresponding downstream effect on our phenotype of interest. Why might this be?
A2: This suggests that the phenotype you are investigating may not be solely dependent on the MEK/ERK pathway. TPL2 can also influence other signaling pathways, including JNK and p38 MAPKs, as well as NF-κB.[7] It is possible that in your experimental system, these other pathways play a more dominant role in the observed phenotype. Consider investigating the activation status of key proteins in these alternative pathways.
Q3: We are observing an increase in the phosphorylation of other kinases after this compound treatment. Is this an expected off-target effect?
A3: While specific off-target effects of this compound are not extensively published, observing changes in the phosphorylation of other kinases is not uncommon with kinase inhibitors. This could be due to:
-
Pathway Crosstalk and Feedback Loops: Inhibition of one pathway can lead to the activation of others through complex crosstalk and feedback mechanisms. For instance, blocking TPL2 has been shown to increase p-EGFR, HER2, and HER3 signaling.[4][8]
-
True Off-Target Activity: Although designed to be selective, kinase inhibitors can sometimes interact with other kinases, especially at higher concentrations.
It is recommended to consult kinase inhibitor selectivity databases and to use multiple, structurally distinct inhibitors to confirm that the observed phenotype is due to on-target TPL2 inhibition.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of p-ERK in Western Blots
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Suboptimal Antibody Performance | Validate your primary antibodies for phospho-ERK and total-ERK. Ensure they recognize the correct protein at the expected molecular weight and that the signal is specific. |
| Timing of Stimulation and Lysis | The kinetics of ERK phosphorylation can be rapid and transient. Perform a time-course experiment to identify the peak of ERK phosphorylation in response to your stimulus. Harvest cell lysates at this optimal time point. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment with this compound to determine the IC50 for p-ERK inhibition in your specific cell line. A related TPL2 inhibitor, GS-4875, has an in vitro IC50 of 1.3 nM, which can serve as a starting point.[6] |
| Cellular ATP Competition | High intracellular ATP concentrations can compete with ATP-competitive inhibitors like this compound. Ensure consistent cell culture conditions and confluency, as these can affect cellular ATP levels. |
Issue 2: Development of Drug Resistance In Vitro
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Activation of Bypass Pathways | As mentioned in the FAQs, inhibition of TPL2 can lead to the activation of compensatory signaling pathways, particularly through RTKs.[3][4] Screen for the activation of key RTKs (e.g., p-EGFR, p-MET) in your resistant cells. Combination therapy with an appropriate RTK inhibitor may be necessary to overcome resistance. |
| Mutations in Downstream Effectors | Acquired resistance to MAPK inhibitors can arise from mutations in downstream components like MEK or ERK.[6] Consider sequencing these genes in your resistant cell lines. |
| Increased Drug Efflux | Overexpression of drug efflux pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of the inhibitor. Test for the expression and activity of common drug transporters. |
Quantitative Data Summary
The following table summarizes preclinical data for GS-4875, a highly selective TPL2 inhibitor with a similar mechanism of action to this compound. This data can be used as a reference for designing experiments.
| Parameter | Value | Assay/System | Reference |
| IC50 | 1.3 nM | In vitro TPL2 kinase assay | [6] |
| EC50 | 667 ± 124 nM | Inhibition of LPS-stimulated TNFα production in a rat model | [6] |
Experimental Protocols
Protocol 1: Western Blot for MEK/ERK Phosphorylation
This protocol outlines the steps to assess the effect of this compound on the TPL2-MEK-ERK signaling pathway.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-12 hours to reduce basal levels of ERK phosphorylation.[9]
-
Pre-treat the cells with a range of this compound concentrations for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS, TNFα) for the predetermined optimal time to induce ERK phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence-based substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[9]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Protocol 2: Cell Viability Assay
This protocol can be used to determine the effect of this compound on cell proliferation and survival.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
-
-
Viability Measurement:
-
Measure cell viability using a suitable assay, such as an MTS or MTT assay, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-only control.
-
Plot the results as a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Simplified TPL2 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 3. Loss of Tpl2 activates compensatory signaling and resistance to EGFR/MET dual inhibition in v-RAS transduced keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loss of Tpl2 activates compensatory signaling and resistance to EGFR/MET dual inhibition in v-RAS transduced keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 7. TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibition of TPL2/MAP3K8 Blocks Human Cytotoxic T Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
GS-5290 (Tilpisertib Fosmecarbil) Technical Support Center
Welcome to the GS-5290 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of GS-5290 (tilpisertib fosmecarbil). As an investigational compound, it is crucial to follow best practices to ensure the integrity of the material throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GS-5290 and what is its chemical nature?
A1: GS-5290 is the former designation for this compound. It is a phosphoramidate prodrug designed to act as an inhibitor of the MAP3K8 (TPL2) kinase. The phosphoramidate moiety is intended to improve cellular permeability, and once inside the cell, it is metabolized to the active drug substance.
Q2: What are the primary degradation pathways for phosphoramidate prodrugs like GS-5290?
A2: Phosphoramidate prodrugs are susceptible to both chemical and enzymatic degradation. The primary chemical degradation pathway is hydrolysis of the phosphoramidate bond, which can be catalyzed by acidic or basic conditions. This hydrolysis can lead to the formation of the parent drug and other related impurities. Enzymatic degradation, mediated by cellular esterases and phosphoramidases, is the intended pathway for the conversion of the prodrug to its active form within the body.
Q3: What are the recommended storage conditions for GS-5290?
A3: As a general best practice for investigational phosphoramidate compounds, it is recommended to store GS-5290 under controlled conditions to minimize degradation.[1][2] Specific recommendations are provided in the table below. Always refer to the certificate of analysis or product information sheet for lot-specific storage instructions.
Q4: How should I handle GS-5290 in the laboratory to minimize degradation?
A4: To ensure the stability of GS-5290 during experimental procedures, it is important to handle the compound with care.[3][4] Avoid prolonged exposure to extreme pH conditions, high temperatures, and direct light. For solution-based experiments, use buffers within a neutral pH range and prepare solutions fresh whenever possible. If solutions are to be stored, they should be kept at low temperatures and protected from light.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC) after a short period of storage in solution.
-
Possible Cause 1: Hydrolysis of the phosphoramidate bond.
-
Troubleshooting Step: Verify the pH of your solvent or buffer system. Phosphoramidates can be unstable at acidic or alkaline pH. Attempt to buffer your solution to a neutral pH (6.5-7.5).
-
-
Possible Cause 2: Oxidation.
-
Troubleshooting Step: Degas your solvents and consider adding an antioxidant if compatible with your experimental setup. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Step: Protect your solutions from light by using amber vials or covering the containers with aluminum foil. Minimize exposure to ambient light during handling.
-
Issue: I am seeing a loss of potency or activity of GS-5290 in my cellular assays.
-
Possible Cause 1: Degradation of the compound in the cell culture medium.
-
Troubleshooting Step: Prepare fresh stock solutions of GS-5290 before each experiment. If you must store stock solutions, aliquot and freeze them at -20°C or -80°C and avoid repeated freeze-thaw cycles. Perform a time-course experiment to assess the stability of GS-5290 in your specific cell culture medium.
-
-
Possible Cause 2: Interaction with components of the cell culture medium.
-
Troubleshooting Step: Review the composition of your medium for any components that might react with the phosphoramidate group. If possible, test the stability of GS-5290 in a simpler buffer system to identify potential interactions.
-
Data on GS-5290 Stability (Representative Data)
The following tables provide representative stability data for a typical phosphoramidate prodrug under various stress conditions. This data is for illustrative purposes and may not be reflective of the exact stability profile of GS-5290.
Table 1: Summary of Recommended Storage Conditions
| Condition | Temperature | Humidity | Light |
| Long-term | -20°C | Controlled | Protect from light |
| Short-term (Solid) | 2-8°C | Controlled | Protect from light |
| Short-term (Solution) | 2-8°C | N/A | Protect from light |
Table 2: Representative Forced Degradation Profile of a Phosphoramidate Prodrug
| Stress Condition | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (24h, RT) | 15% | Hydrolyzed Phosphoramidate, Parent Drug |
| 0.1 M NaOH (24h, RT) | 25% | Hydrolyzed Phosphoramidate, Parent Drug |
| 3% H₂O₂ (24h, RT) | 5% | Oxidized impurities |
| Heat (60°C, 48h) | 10% | Thermally induced degradants |
| Light (ICH Q1B) | <5% | Photodegradants |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for the Analysis of GS-5290
This protocol describes a general reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of GS-5290 and separating it from potential degradation products.[5][6]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Illustrative):
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or as determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation:
-
Prepare a stock solution of GS-5290 in a suitable solvent (e.g., DMSO or Acetonitrile) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of approximately 50 µg/mL with the initial mobile phase composition (90% A: 10% B).
-
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. After the desired time, neutralize with 0.1 M NaOH and dilute to the final concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. After the desired time, neutralize with 0.1 M HCl and dilute to the final concentration.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. After the desired time, dilute to the final concentration.
-
Thermal Stress: Store the solid compound or solution at a specified temperature (e.g., 60°C) for a defined period. Dissolve and/or dilute to the final concentration for analysis.
-
Photostability: Expose the solid compound or solution to light according to ICH Q1B guidelines. Dissolve and/or dilute to the final concentration for analysis.
-
Visualizations
Caption: Hypothetical degradation pathway of GS-5290.
Caption: Troubleshooting workflow for unexpected GS-5290 degradation.
References
- 1. ashp.org [ashp.org]
- 2. research.yorkhospitals.nhs.uk [research.yorkhospitals.nhs.uk]
- 3. uts.edu.au [uts.edu.au]
- 4. ashp.org [ashp.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Tilpisertib Fosmecarbil and Anti-TNF Biologics in the Management of Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tilpisertib Fosmecarbil, an emerging oral therapy, and established anti-tumor necrosis factor (TNF) biologics for the treatment of colitis. This document summarizes available data on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies.
Introduction
Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[1] The therapeutic landscape of UC has been revolutionized by the advent of biologic therapies, particularly anti-TNF agents, which have demonstrated efficacy in inducing and maintaining remission.[2] However, a significant portion of patients either do not respond to anti-TNF therapy, lose response over time, or experience adverse events, highlighting the need for novel therapeutic strategies with different mechanisms of action.[2]
This compound (formerly GS-5290) is an investigational, orally administered small molecule inhibitor of Tumor Progression Locus 2 (TPL2), a key signaling molecule in the inflammatory cascade.[3] Anti-TNF biologics, such as infliximab, adalimumab, and golimumab, are monoclonal antibodies that target and neutralize TNF-α, a central pro-inflammatory cytokine in IBD.[4] This guide aims to provide an objective comparison of these two therapeutic approaches.
Mechanism of Action
This compound: TPL2 Inhibition
This compound is a prodrug that is converted to the active moiety, which selectively inhibits TPL2 (also known as MAP3K8 or COT). TPL2 is a serine/threonine kinase that plays a critical role in the downstream signaling of various inflammatory receptors, including Toll-like receptors (TLRs) and receptors for cytokines like TNF-α and Interleukin-1β (IL-1β).[5] Inhibition of TPL2 is expected to reduce the production of multiple pro-inflammatory cytokines and chemokines by blocking the activation of the MEK-ERK signaling pathway.[5]
Anti-TNF Biologics: Neutralization of TNF-α
Anti-TNF biologics are monoclonal antibodies that bind to and neutralize both soluble and transmembrane forms of TNF-α.[6] By doing so, they prevent TNF-α from binding to its receptors (TNFR1 and TNFR2), thereby inhibiting the downstream signaling pathways that lead to the production of pro-inflammatory cytokines, enhanced immune cell activation, and recruitment of inflammatory cells to the gut mucosa.[6]
Clinical Efficacy
This compound
As of late 2025, this compound is currently in Phase 2 clinical development for moderately to severely active ulcerative colitis (PALEKONA trial).[7][8][9] Publicly available data on the efficacy and safety of this compound from this trial are not yet available. The primary objective of the PALEKONA study is to evaluate the efficacy of this compound compared to placebo in achieving clinical response at Week 12.[7][8][9]
Anti-TNF Biologics
The efficacy of anti-TNF biologics in ulcerative colitis has been established in numerous pivotal clinical trials. Below is a summary of key efficacy data for infliximab, adalimumab, and golimumab.
Table 1: Clinical Remission and Response Rates for Anti-TNF Biologics in Moderately to Severely Active Ulcerative Colitis
| Drug (Trial) | Patient Population | Induction (Week 8) - Clinical Remission | Maintenance (Week 30/52/54) - Clinical Remission | Induction (Week 8) - Clinical Response | Maintenance (Week 30/52/54) - Clinical Response |
| Infliximab 5 mg/kg (ACT-1 & ACT-2)[3][9] | Anti-TNF Naive | ACT-1: 39% vs 15% (Placebo) ACT-2: 34% vs 11% (Placebo) | ACT-1 (Week 54): 35% vs 16% (Placebo) ACT-2 (Week 30): 34% vs 16% (Placebo) | ACT-1: 69% vs 37% (Placebo) ACT-2: 64% vs 29% (Placebo) | ACT-1 (Week 54): 45% vs 20% (Placebo) ACT-2 (Week 30): 51% vs 28% (Placebo) |
| Adalimumab (ULTRA 1 & 2)[1][10][11] | Mixed (Naive & Experienced) | ULTRA 1: 18.5% vs 9.2% (Placebo) ULTRA 2: 17.3% vs 8.5% (Placebo) | ULTRA 2 (Week 52): 17.3% vs 8.5% (Placebo) | ULTRA 1: 54.6% vs 44.6% (Placebo) ULTRA 2: 50.4% vs 34.6% (Placebo) | ULTRA 2 (Week 52): 30.2% vs 18.3% (Placebo) |
| Golimumab 100 mg (PURSUIT)[8] | Anti-TNF Naive | N/A (Induction with 200/100 mg) | Week 54: 27.8% vs 15.6% (Placebo) | N/A | Week 54: 49.7% vs 31.2% (Placebo) |
Note: Definitions of clinical remission and response may vary slightly across trials. Please refer to the specific publications for detailed definitions.
Safety Profile
This compound
The safety profile of this compound is being evaluated in the ongoing PALEKONA trial. No comprehensive safety data has been publicly disclosed.
Anti-TNF Biologics
Anti-TNF biologics have a well-characterized safety profile. Common adverse events include injection site reactions (for subcutaneous formulations), infusion reactions (for intravenous formulations), and an increased risk of infections, including serious infections and reactivation of latent tuberculosis.[12] Other potential risks include demyelinating diseases, heart failure, and malignancies such as lymphoma.[12]
Table 2: Common Adverse Events Associated with Anti-TNF Biologics
| Adverse Event Class | Examples |
| Infections | Upper respiratory tract infections, sinusitis, urinary tract infections, opportunistic infections |
| Infusion/Injection Site Reactions | Redness, swelling, pain, itching |
| Autoimmune Phenomena | Lupus-like syndrome, new or worsening psoriasis |
| Neurological Events | Demyelinating disorders (e.g., multiple sclerosis) |
| Cardiovascular Events | New onset or worsening of heart failure |
| Malignancies | Lymphoma, skin cancer |
Experimental Protocols
Assessment of Clinical Disease Activity: Modified Mayo Clinic Score (mMCS)
The modified Mayo Clinic Score is a composite index used to assess disease activity in ulcerative colitis clinical trials. It consists of three components, each scored from 0 to 3:
-
Stool Frequency:
-
0: Normal number of stools for the patient.
-
1: 1-2 more stools than normal.
-
2: 3-4 more stools than normal.
-
3: 5 or more stools than normal.
-
-
Rectal Bleeding:
-
0: No blood seen.
-
1: Streaks of blood with stool less than half the time.
-
2: Obvious blood with stool most of the time.
-
3: Blood alone passed.
-
-
Endoscopic Findings:
-
0: Normal or inactive disease.
-
1: Mild disease (erythema, decreased vascular pattern, mild friability).
-
2: Moderate disease (marked erythema, absent vascular pattern, friability, erosions).
-
3: Severe disease (spontaneous bleeding, ulceration).
-
The total mMCS ranges from 0 to 9, with higher scores indicating more severe disease.
Assessment of Histologic Disease Activity
Histologic assessment of colonic biopsies provides a microscopic evaluation of inflammation and tissue healing. Several validated scoring systems are used in clinical trials:
-
Geboes Score: A comprehensive scoring system that evaluates seven features of inflammation and tissue damage.[13]
-
Robarts Histopathology Index (RHI): Assesses four features: chronic inflammatory infiltrate, lamina propria neutrophils, neutrophils in the epithelium, and erosions or ulceration.[11][13]
-
Nancy Histological Index (NHI): A simplified index that evaluates three features: ulceration, acute inflammatory infiltrate, and chronic inflammatory infiltrate.[13][14]
The selection of a specific histologic index can vary between clinical trials.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating a new therapy for ulcerative colitis.
Conclusion
Anti-TNF biologics are a cornerstone of therapy for moderate to severe ulcerative colitis, with a substantial body of evidence supporting their efficacy and a well-defined safety profile. This compound represents a novel, oral therapeutic approach that targets a key intracellular signaling pathway involved in inflammation. The ongoing Phase 2 clinical trial will provide the first insights into the efficacy and safety of this new agent in patients with ulcerative colitis. The potential for an effective oral therapy with a distinct mechanism of action is a promising development for patients and clinicians. Future research, including head-to-head comparative trials, will be necessary to fully elucidate the relative positioning of these different therapeutic strategies in the management of ulcerative colitis.
References
- 1. Adalimumab in the Treatment of Moderate-to-Severe Ulcerative Colitis: ULTRA 2 Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological therapy for ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. naspghan.org [naspghan.org]
- 4. Ulcerative colitis - Wikipedia [en.wikipedia.org]
- 5. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of tumor necrosis factor receptor in the inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four-year maintenance treatment with adalimumab in patients with moderately to severely active ulcerative colitis: Data from ULTRA 1, 2, and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of golimumab 52-week maintenance therapy in Japanese patients with moderate to severely active ulcerative colitis: a phase 3, double-blind, randomized, placebo-controlled study-(PURSUIT-J study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Infliximab for induction and maintenance therapy for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abbott.mediaroom.com [abbott.mediaroom.com]
- 11. HUMIRA® (adalimumab) for adults with Ulcerative Colitis (UC) [humirapro.com]
- 12. REMICADE - Treatment of Ulcerative Colitis in Adult Patients: Overview of Clinical Trials Data [jnjmedicalconnect.com]
- 13. bionews.com [bionews.com]
- 14. academic.oup.com [academic.oup.com]
Validating TPL2 Target Engagement of Tilpisertib Fosmecarbil In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tilpisertib Fosmecarbil, a prodrug of Tilpisertib (GS-4875), is a novel small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8, under development by Gilead Sciences for the treatment of inflammatory conditions such as ulcerative colitis.[1][2][3][4] TPL2 is a critical serine/threonine kinase that acts as a key upstream regulator of the MEK/ERK signaling pathway, playing a pivotal role in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα).[5][6][7] Validating the direct interaction of this compound with its intended target in a complex in vivo environment is paramount for establishing its mechanism of action and guiding clinical development.
This guide provides a comparative overview of methodologies for validating the in vivo target engagement of this compound, supported by available preclinical data and a review of alternative approaches.
This compound: Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of TPL2.[5] TPL2 is a central node in inflammatory signaling cascades. Upon activation by stimuli such as lipopolysaccharide (LPS) or TNFα, TPL2 phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK (p-ERK) then translocates to the nucleus to regulate the transcription of various pro-inflammatory genes. By inhibiting TPL2, this compound blocks this signaling cascade, leading to a reduction in the production of inflammatory mediators.[1][5]
In Vivo Target Engagement Validation of Tilpisertib (GS-4875)
Preclinical studies have provided evidence for the in vivo target engagement of Tilpisertib (the active form of this compound). A key study presented at the 2019 ACR/ARP Annual Meeting detailed the use of a rat model of LPS-induced TNFα production to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[8]
Experimental Approach:
The study demonstrated that oral administration of GS-4875 resulted in a dose- and exposure-dependent inhibition of LPS-stimulated TNFα production in rats.[8] This provides strong evidence of target engagement, as TPL2 is a primary regulator of TNFα. Furthermore, the study confirmed that GS-4875 selectively inhibited the phosphorylation of TPL2, MEK, and ERK in response to LPS and TNFα stimulation.[8]
| Parameter | Method | Finding | Reference |
| Pharmacodynamic Endpoint | ELISA | Dose-dependent inhibition of LPS-induced TNFα production in rat whole blood. | [8] |
| Target Engagement Biomarker | Western Blot | Selective inhibition of LPS and TNFα-stimulated phosphorylation of TPL2, MEK, and ERK. | [8] |
| PK/PD Relationship | Modeling | Established correlation between drug exposure and TNFα inhibition. | [8] |
Comparative Analysis of In Vivo Target Engagement Methodologies
While direct measurement of drug-target binding in vivo can be challenging, assessing the modulation of downstream signaling pathways provides a robust and widely accepted approach for validating target engagement. Below is a comparison of key methodologies.
| Method | Description | Advantages | Disadvantages |
| Western Blotting for Phosphorylated Proteins | Measures the levels of phosphorylated downstream targets (e.g., p-MEK, p-ERK) in tissue or cell lysates. | Quantitative, specific, widely used and well-established. | Requires tissue harvesting, provides an average signal from a heterogeneous cell population. |
| Immunohistochemistry (IHC) for Phosphorylated Proteins | Visualizes the localization and abundance of phosphorylated proteins within tissue sections. | Provides spatial information within the tissue architecture, allows for cell-type specific analysis. | Semi-quantitative, can be subject to variability in staining and interpretation. |
| NanoBRET™ Target Engagement Assay | A live-cell assay that can be adapted for in vivo studies to measure the direct binding of a compound to its target using bioluminescence resonance energy transfer.[9][10] | Real-time, quantitative measurement of target occupancy in a physiological context.[9][10] | Requires genetic modification of the target protein, in vivo application can be complex. |
| Pharmacodynamic (PD) Biomarker Analysis | Measures downstream biological effects of target engagement, such as the inhibition of pro-inflammatory cytokine production (e.g., TNFα). | Reflects the functional consequence of target engagement, can be readily measured in accessible biological fluids. | Indirect measure of target engagement, can be influenced by other pathways. |
Experimental Protocols
Western Blotting for p-ERK in Colon Tissue
This protocol is adapted from standard procedures for assessing MAPK pathway activation in intestinal tissues.[11][12]
-
Tissue Homogenization: Freshly collected colon tissue is snap-frozen in liquid nitrogen and stored at -80°C. For protein extraction, the tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The bands are quantified using densitometry and normalized to total ERK or a housekeeping protein like GAPDH.
Immunohistochemistry for p-ERK in a Mouse Colitis Model
This protocol is based on established methods for IHC in mouse colon tissue.[13][14][15]
-
Tissue Preparation: Colon tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval using a citrate-based buffer.
-
Immunostaining: Sections are blocked and then incubated with a primary antibody against p-ERK. A secondary antibody conjugated to a detection enzyme (e.g., HRP) is then applied.
-
Visualization: The signal is developed using a chromogenic substrate (e.g., DAB), resulting in a colored precipitate at the site of the antigen. Sections are counterstained with hematoxylin.
-
Analysis: The staining intensity and the percentage of p-ERK-positive cells are evaluated by light microscopy.
Alternative and Competing TPL2 Inhibitors
Several other TPL2 inhibitors have been developed, and their target engagement has been validated using similar pharmacodynamic approaches. For instance, studies with other specific TPL2 inhibitors have demonstrated their ability to block ERK activation and the production of pro-inflammatory mediators in various cell types and in vivo models.[16][17][18] Comparing the in vivo potency and selectivity of this compound with these compounds is crucial for understanding its therapeutic potential.
| Competitor Compound | Reported In Vivo Model | Key Target Engagement Readout |
| GSK2606414 (PERK inhibitor with off-target TPL2 activity) | Various preclinical models | Inhibition of downstream signaling pathways.[19][20] |
| Various academic/pharma compounds | Mouse models of inflammation | Inhibition of cytokine production (e.g., TNFα, IL-6), reduction in p-ERK levels.[16][18] |
Conclusion
Validating the in vivo target engagement of this compound is a critical step in its development. The available preclinical data for its active moiety, GS-4875, strongly supports its mechanism of action through the inhibition of the TPL2/MEK/ERK pathway. The primary methods for demonstrating this engagement in vivo rely on the measurement of downstream pharmacodynamic markers, specifically the phosphorylation status of MEK and ERK, and the inhibition of TPL2-dependent cytokine production. While direct binding assays like NanoBRET offer a more proximal measure of target engagement, their in vivo application is still evolving. The combination of robust pharmacodynamic biomarker analysis with techniques like Western blotting and immunohistochemistry provides a comprehensive approach to confirm that this compound effectively engages its target in a physiologically relevant setting, paving the way for its continued clinical investigation.
References
- 1. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. tilpisertib (GS-4875) / Gilead [delta.larvol.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 5. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. IKBKE-driven TPL2 and MEK1 phosphorylations sustain constitutive ERK1/2 activation in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 9. news-medical.net [news-medical.net]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 11. Activation of ERK signaling and induction of colon cancer cell death by piperlongumine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Multiplex Immunohistochemistry Workflow to Investigate the Immune Microenvironment in Mouse Models of Inflammatory Bowel Disease and Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. Pharmacological Inhibition of TPL2/MAP3K8 Blocks Human Cytotoxic T Lymphocyte Effector Functions | PLOS One [journals.plos.org]
- 18. Pharmacological inhibition of TPL2/MAP3K8 blocks human cytotoxic T lymphocyte effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
Tilpisertib Fosmecarbil: A Comparative Analysis of Kinase Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Tilpisertib fosmecarbil, a prodrug of the active compound GS-4875, is a novel, orally bioavailable small molecule inhibitor of tumor progression locus 2 (TPL2), also known as MAP3K8 or Cot. It is currently under investigation for the treatment of inflammatory conditions, most notably ulcerative colitis. As a serine/threonine kinase inhibitor, its selectivity profile is a critical determinant of its therapeutic window and potential off-target effects. This guide provides a comparative analysis of the available cross-reactivity and selectivity data for this compound's active metabolite, GS-4875, and details the experimental methodologies used in such assessments.
Mechanism of Action: Targeting the TPL2/MAP3K8 Signaling Pathway
This compound's therapeutic potential stems from the targeted inhibition of TPL2 (MAP3K8), a key upstream kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. TPL2 is a critical regulator of the inflammatory response, integrating signals from various stimuli, including Toll-like receptors (TLRs) and cytokine receptors like the tumor necrosis factor receptor (TNFR) and interleukin-1 receptor (IL-1R). Upon activation, TPL2 phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. The activation of the ERK signaling pathway ultimately leads to the transcription of numerous pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and IL-8. By inhibiting TPL2, this compound effectively dampens this inflammatory cascade.
Cross-Reactivity and Selectivity Profile
The selectivity of a kinase inhibitor is paramount to its safety and efficacy. Off-target inhibition can lead to unforeseen side effects and diminish the intended therapeutic benefit. The selectivity of GS-4875, the active metabolite of this compound, has been evaluated to ensure its specificity for TPL2.
Kinase Selectivity Data
While comprehensive quantitative data from large-scale kinase panel screens are not publicly available at this time, a 2019 abstract from the American College of Rheumatology/Association of Rheumatology Professionals (ACR/ARP) Annual Meeting provides a qualitative assessment of GS-4875's selectivity.[1] The study reports that GS-4875 is a highly potent inhibitor of TPL2 kinase.[1] Furthermore, the abstract explicitly states that a KINOMEscan™ selectivity assay was performed and that GS-4875 demonstrated no significant off-target binding activity .[1]
| Target | Inhibitor | IC50 (nM) | Assay Type | Reference |
| TPL2 (MAP3K8) | GS-4875 | 1.3 | Biochemical Kinase Assay | [1] |
This high degree of selectivity for TPL2 over other kinases is a promising characteristic for minimizing off-target effects. However, for a complete comparative analysis, a detailed report from the full kinase panel screen would be necessary to quantify the binding affinity or inhibition against a broad spectrum of kinases.
Experimental Protocols
To provide a comprehensive understanding of how the selectivity of a kinase inhibitor like this compound is assessed, the following sections detail the methodologies for key experiments.
KINOMEscan™ Selectivity Assay (Generalized Protocol)
The KINOMEscan™ platform is a widely used competition binding assay to determine the interaction of a test compound against a large panel of kinases. The following is a generalized protocol representative of this methodology.
Objective: To determine the selectivity profile of a test compound by quantifying its binding affinity to a broad panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.
Materials:
-
Test compound (e.g., GS-4875)
-
KINOMEscan™ kinase panel (e.g., scanMAX™ panel from DiscoveRx)
-
Streptavidin-coated beads
-
Immobilized active-site directed ligand
-
Binding buffer
-
Wash buffer
-
qPCR reagents
Procedure:
-
Assay Plate Preparation: Kinases from the panel are prepared as fusions with a unique DNA tag.
-
Competition Binding: The DNA-tagged kinases are incubated in the presence of the test compound and an immobilized, active-site directed ligand coupled to streptavidin-coated beads. The test compound and the immobilized ligand compete for binding to the kinase's active site.
-
Washing: Unbound components are removed by washing the beads.
-
Elution and Quantification: The kinase-ligand complexes are eluted, and the amount of kinase bound to the beads is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The amount of kinase measured in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.
Conclusion
This compound, through its active metabolite GS-4875, is a potent and, based on available information, highly selective inhibitor of the TPL2 (MAP3K8) kinase. This selectivity is a key attribute, suggesting a lower likelihood of off-target effects compared to less selective kinase inhibitors. While the publicly available data on its cross-reactivity is currently qualitative, the reported lack of significant off-target binding in a comprehensive kinase screen is a strong indicator of its specificity. Further publication of the quantitative data from these selectivity studies will be invaluable for a more detailed comparative analysis and a deeper understanding of its therapeutic potential. The methodologies outlined in this guide provide a framework for interpreting such data and for designing future studies on kinase inhibitor selectivity.
References
Head-to-head comparison of TPL2 inhibitors in preclinical models
For researchers, scientists, and drug development professionals, the quest for novel therapeutic targets is relentless. Tumor Progression Locus 2 (TPL2), a key kinase in inflammatory signaling pathways, has emerged as a promising target for a range of diseases, from cancer to autoimmune disorders. This guide provides a comprehensive head-to-head comparison of preclinical TPL2 inhibitors, offering a clear overview of their performance based on available experimental data.
TPL2, also known as MAP3K8 or COT, is a critical node in the signaling cascade that translates inflammatory stimuli into cellular responses. It plays a pivotal role in the activation of the MAPK/ERK and NF-κB pathways, which are central to inflammation and cell proliferation. Dysregulation of TPL2 signaling has been implicated in the pathogenesis of various cancers, including pancreatic ductal adenocarcinoma (PDAC), as well as inflammatory conditions like rheumatoid arthritis.[1][2] This has spurred the development of small molecule inhibitors aimed at modulating its activity.
This guide summarizes the preclinical data for several classes of TPL2 inhibitors, presenting their biochemical potency and in vivo efficacy in relevant disease models. Detailed experimental protocols for key assays are also provided to aid in the evaluation and design of future studies.
Quantitative Comparison of TPL2 Inhibitors
To facilitate a direct comparison of the preclinical performance of various TPL2 inhibitors, the following tables summarize their in vitro potency and in vivo efficacy in key disease models.
| Inhibitor Class | Compound | Target | IC50 (nM) | Assay System | Reference |
| Imidazopyridine | GS-4875 (Tilpisertib) | TPL2 | 1.3 | Kinase Assay | [1] |
| 3-pyridylmethylamino derivative | TPL2 Kinase Inhibitor 1 | TPL2 | 50 | Kinase Assay | [3] |
| 4-anilino-3-quinolinecarbonitrile | Compound 2b | MEK1 | <10 | Kinase Assay | [4] |
| Naphthyridine-6-carboxamide | (aR,9R)-8b | NK(1) Receptor | 0.45 | Radioligand Binding | [5] |
Table 1: In Vitro Potency of TPL2 and Related Pathway Inhibitors. This table provides a summary of the biochemical potency (IC50) of various inhibitors against their respective targets.
| Inhibitor | Preclinical Model | Dosing | Key Findings | Reference |
| GS-4875 (Tilpisertib) | Rat LPS-induced TNFα production | 3, 10, 30, or 100 mg/kg, oral | Dose-dependent inhibition of TNFα production (EC50 = 667 ± 124 nM) | [1] |
| Unnamed TPL2 inhibitor | PDAC xenograft in nude mice | 10 mg/kg, intraperitoneal, 5 days/week | Synergized with chemotherapy to curb PDAC growth | |
| 4-cycloheptylamino-6-[(pyridin-3-ylmethyl)-amino]-[1][6]naphthyridine-3-carbonitrile (Compound 30) | Rat LPS-induced TNFα production | Not specified | Efficacious in inhibiting TNFα production | [7] |
| 8-bromo-4-(3-chloro-4-fluorophenylamino)-6-[(1-methyl-1H-imidazol-4-yl)methylamino]quinoline-3-carbonitrile | LPS-induced TNFα production in vivo | Not specified | Demonstrated in vivo efficacy | [8] |
| Compound 2b | Human colon tumor (LoVo) xenograft in nude mice | 50 and 100 mg/kg BID, intraperitoneal | Significantly inhibited tumor growth | [4] |
Table 2: In Vivo Efficacy of TPL2 and Related Pathway Inhibitors. This table summarizes the in vivo efficacy of selected inhibitors in relevant preclinical models of inflammation and cancer.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated.
Figure 1: TPL2 Signaling Pathway. This diagram illustrates the central role of TPL2 in mediating inflammatory signals from various receptors to downstream effectors, leading to inflammation and cell proliferation.
Figure 2: Experimental Workflow. This diagram outlines a typical preclinical evaluation workflow for TPL2 inhibitors, from initial biochemical screening to in vivo efficacy testing in various disease models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo models used in the evaluation of TPL2 inhibitors.
Pancreatic Cancer Xenograft Model
This model is instrumental in assessing the anti-tumor efficacy of TPL2 inhibitors, both as monotherapy and in combination with standard-of-care chemotherapeutics.
1. Cell Culture:
-
Human pancreatic cancer cell lines (e.g., PANC-1) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Husbandry:
-
Immunocompromised mice (e.g., BALB/c nude mice), typically 6-8 weeks old, are used.
-
Animals are housed in a pathogen-free environment with ad libitum access to food and water.
3. Tumor Implantation:
-
PANC-1 cells (e.g., 2 x 10^6 cells) are suspended in a solution of media and Matrigel.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.
-
The TPL2 inhibitor is administered via the appropriate route (e.g., intraperitoneal injection) at the specified dose and schedule.
-
The control group receives a vehicle control.
-
For combination studies, a standard-of-care chemotherapy agent (e.g., gemcitabine) is administered with or without the TPL2 inhibitor.
5. Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blotting).
-
Tumor growth inhibition is calculated as a primary efficacy endpoint.
Collagen-Induced Arthritis (CIA) Model in Mice
The CIA model is a widely used and well-characterized model of rheumatoid arthritis, sharing many pathological and immunological features with the human disease.
1. Animals:
-
DBA/1 mice, which are highly susceptible to CIA, are typically used.
2. Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A second immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
3. Clinical Assessment of Arthritis:
-
Following the booster immunization, mice are monitored daily for the onset and severity of arthritis.
-
Arthritis is scored based on the degree of erythema and swelling in each paw (e.g., on a scale of 0-4 per paw, for a maximum score of 16 per mouse).
4. Treatment:
-
Once clinical signs of arthritis are evident, mice are randomized into treatment and control groups.
-
The TPL2 inhibitor is administered at the desired dose and schedule.
-
The control group receives a vehicle.
5. Outcome Measures:
-
Clinical arthritis scores are recorded throughout the study.
-
At the end of the study, paws may be collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Serum can be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.
Conclusion
The preclinical data available to date strongly supports TPL2 as a viable therapeutic target for both oncology and inflammatory diseases. Several classes of potent and selective TPL2 inhibitors have been developed and have demonstrated efficacy in relevant in vivo models. The quinoline-3-carbonitriles, 4-alkylamino-[1][6]naphthyridine-3-carbonitriles, and 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles have all shown promise in preclinical inflammation models.[7][8][9] In the realm of oncology, the synergy of a TPL2 inhibitor with chemotherapy in a PDAC model highlights its potential in combination therapies.
While direct head-to-head comparative studies are still limited in the public domain, the available data provides a strong rationale for the continued development of TPL2 inhibitors. Future studies should focus on comprehensive head-to-head comparisons of lead candidates in standardized preclinical models to better delineate their relative efficacy and safety profiles. The detailed protocols provided in this guide can serve as a valuable resource for designing and executing such studies, ultimately paving the way for the clinical translation of this promising class of therapeutic agents.
References
- 1. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 2. Kinase inhibition in autoimmunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tilpisertib (GS-4875) / Gilead [delta.larvol.com]
- 7. Identification of a novel class of selective Tpl2 kinase inhibitors: 4-Alkylamino-[1,7]naphthyridine-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Tilpisertib Fosmecarbil: A Comparative Analysis of In Vitro Potency Against Other TPL2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Tilpisertib Fosmecarbil, a novel kinase inhibitor, against other inhibitors targeting the Tumor Progression Locus 2 (TPL2) kinase. Experimental data is presented to support the comparison, along with detailed methodologies for the key experiments cited.
Introduction to this compound and TPL2 Kinase
This compound, also known as GS-5290, is a clinical-stage small molecule inhibitor. Its active form, Tilpisertib (GS-4875), targets Tumor Progression Locus 2 (TPL2), a serine/threonine kinase also known as MAP3K8 or COT. TPL2 is a key downstream effector of inflammatory signaling pathways initiated by receptors such as Toll-like receptors (TLRs), Interleukin-1 receptor (IL-1R), and Tumor Necrosis Factor receptor (TNFR). Upon activation, TPL2 orchestrates the activation of downstream mitogen-activated protein kinase (MAPK) cascades, including the MEK-ERK, p38, and JNK pathways. These pathways, in turn, regulate the expression of various pro-inflammatory cytokines and other mediators, playing a crucial role in the inflammatory response. Given its central role in inflammation, TPL2 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases.
In Vitro Potency Comparison of TPL2 Kinase Inhibitors
The in vitro potency of kinase inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency.
The following table summarizes the in vitro potency of Tilpisertib (the active form of this compound) and other known TPL2 kinase inhibitors.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Tilpisertib (GS-4875) | TPL2 | 1.3 | [1] |
| Tpl2 Kinase Inhibitor 1 | TPL2 | 50 | [2][3][4] |
| Tpl2 Kinase Inhibitor | TPL2 | 50 | [5][6] |
Based on the available data, Tilpisertib (GS-4875) demonstrates significantly higher in vitro potency against TPL2 kinase, with an IC50 value of 1.3 nM, as compared to other reported TPL2 inhibitors which have IC50 values in the 50 nM range.[1][2][3][4][5][6]
TPL2 Signaling Pathway
The diagram below illustrates the central role of TPL2 in mediating inflammatory signals. Upon stimulation of upstream receptors like TLRs, IL-1R, or TNFR, a signaling cascade is initiated, leading to the activation of TPL2. Activated TPL2 then phosphorylates and activates MEK1/2, which in turn activates ERK1/2. TPL2 can also activate the p38 and JNK MAPK pathways. These signaling cascades culminate in the activation of transcription factors that drive the expression of pro-inflammatory genes.
Experimental Protocols
The determination of in vitro potency of kinase inhibitors is performed using biochemical assays that measure the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor.
General In Vitro Kinase Assay for IC50 Determination
A common method for determining the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the kinase.
Materials:
-
Recombinant TPL2 (COT) kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP (at a concentration near the Km for the kinase)
-
Substrate (a specific peptide or protein substrate for TPL2)
-
Kinase inhibitor (e.g., Tilpisertib) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit, radioactive [γ-32P]ATP)
-
Microplates
Procedure:
-
Reaction Setup: A master mix containing the kinase buffer, substrate, and ATP is prepared.
-
Inhibitor Addition: The kinase inhibitor is serially diluted to create a range of concentrations. An equal volume of each inhibitor dilution is added to the wells of a microplate. Control wells with no inhibitor are also included.
-
Kinase Addition: The reaction is initiated by adding the recombinant TPL2 kinase to each well.
-
Incubation: The microplate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase reaction to proceed.
-
Detection: After incubation, the reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is measured.
-
ADP-Glo™ Assay: This is a luminescence-based assay that measures the amount of ADP produced. A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is then measured using a luciferase/luciferin reaction.
-
Radiometric Assay: This method uses [γ-32P]ATP. After the reaction, the phosphorylated substrate is separated from the unreacted ATP, and the amount of incorporated radioactivity is quantified.
-
-
Data Analysis: The kinase activity at each inhibitor concentration is calculated as a percentage of the activity in the control wells (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of a kinase inhibitor.
Conclusion
The in vitro data presented in this guide highlight the superior potency of Tilpisertib (the active form of this compound) as a TPL2 kinase inhibitor compared to other reported compounds. Its low nanomolar IC50 value suggests a strong potential for effective modulation of the TPL2 signaling pathway at therapeutic concentrations. This high potency, coupled with a comprehensive understanding of the TPL2 signaling cascade and robust in vitro assay methodologies, provides a strong foundation for the continued development of this compound as a potential treatment for inflammatory diseases. Further research, including selectivity profiling against other kinases and in vivo efficacy studies, will be crucial in fully elucidating its therapeutic potential.
References
- 1. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. caymanchem.com [caymanchem.com]
- 6. Tpl2 Kinase Inhibitor (hydrochloride) - Labchem Catalog [catalog.labchem.com.my]
GS-5290: A Comparative Analysis of TPL2 Kinase Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of GS-5290 for its target, Tumor Progression Locus 2 (TPL2), over other Mitogen-Activated Protein (MAP) kinases. GS-5290, also known as tilpisertib fosmecarbil, is a clinical-stage investigational drug being developed by Gilead Sciences for the treatment of inflammatory diseases such as ulcerative colitis.[1][2][3] It is a prodrug of tilpisertib (GS-4875), a potent and highly selective inhibitor of TPL2 kinase.[4][5]
Executive Summary
GS-5290, through its active form tilpisertib (GS-4875), demonstrates high potency and selectivity for TPL2, a key MAP3 kinase. Experimental data indicates that tilpisertib has an IC50 of 1.3 nM for TPL2 and shows no significant off-target binding in broader kinase screening assays.[4][6] This high degree of selectivity minimizes the potential for off-target effects, a critical attribute for therapeutic candidates. In cellular assays, tilpisertib effectively inhibits the TPL2-mediated phosphorylation of downstream targets MEK and ERK with minimal impact on other MAP kinase pathways, such as those involving p38 and JNK.[6]
TPL2 Signaling Pathway
TPL2, also known as MAP3K8 or COT, is a critical kinase in the MAP kinase signaling cascade.[6] It acts as a central node, integrating signals from various upstream receptors, including Toll-like receptors (TLRs) and tumor necrosis factor receptor (TNFR), to activate downstream pathways, primarily the MEK/ERK pathway.[6] This pathway plays a pivotal role in the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8.[4][6] By selectively inhibiting TPL2, GS-5290 aims to modulate this inflammatory cascade.
Specificity of Tilpisertib (GS-4875), the Active Form of GS-5290
The selectivity of a kinase inhibitor is paramount for its clinical utility. Tilpisertib (GS-4875) has been evaluated for its inhibitory activity against TPL2 and its specificity relative to other kinases.
Biochemical Assay Data
The primary potency of tilpisertib was determined through biochemical assays measuring the direct inhibition of TPL2 kinase activity.
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Tilpisertib (GS-4875) | TPL2 (MAP3K8) | Biochemical Kinase Assay | 1.3 | [4][6] |
Kinase Selectivity Profile
A broad kinase selectivity screening was performed using the KINOMEscan™ assay, a competition binding assay. The results indicated a high degree of selectivity for TPL2 with no significant off-target binding activity.[6] While the complete quantitative dataset from the KINOMEscan™ is not publicly available, the reported findings emphasize the specificity of the compound.
Cell-based assays further corroborate this selectivity. In primary human monocytes stimulated with LPS or TNFα, tilpisertib selectively inhibited the phosphorylation of TPL2, MEK, and ERK.[6] Notably, there was little to no inhibition of the phosphorylation of other key MAP kinases, p38 and JNK, or the NF-κB pathway component p65.[6]
| Kinase / Pathway Component | Effect of Tilpisertib (GS-4875) | Reference |
| TPL2 | Inhibited | [6] |
| MEK (downstream of TPL2) | Inhibited | [6] |
| ERK (downstream of TPL2) | Inhibited | [6] |
| p38 | Little to no inhibition | [6] |
| JNK | Little to no inhibition | [6] |
| p65 (NF-κB pathway) | Little to no inhibition | [6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the types of assays used to characterize the specificity of GS-5290's active form.
Biochemical TPL2 Kinase Inhibition Assay (Representative)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of TPL2.
-
Reagents and Materials:
-
Recombinant human TPL2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (adenosine triphosphate)
-
Substrate (e.g., a specific peptide or a downstream kinase like MEK)
-
Tilpisertib (GS-4875) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled ATP)
-
Microplate reader
-
-
Procedure:
-
A solution of TPL2 kinase is prepared in the kinase buffer.
-
Serial dilutions of tilpisertib are added to the wells of a microplate.
-
The TPL2 kinase solution is added to the wells containing the inhibitor and incubated for a predetermined period.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate or ADP) is quantified using a detection reagent and a microplate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
KINOMEscan™ Selectivity Assay (General Protocol)
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified.
-
Procedure Overview:
-
A DNA-tagged kinase is incubated with the test compound (tilpisertib) and a ligand-coated solid support.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
-
The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined from dose-response curves.
-
Conclusion
The available data strongly supports that GS-5290, through its active metabolite tilpisertib, is a highly potent and selective inhibitor of TPL2 kinase. Its minimal interaction with other MAP kinase pathways, such as p38 and JNK, at the cellular level underscores its targeted mechanism of action. This high degree of specificity is a desirable characteristic for a therapeutic agent, as it suggests a lower likelihood of off-target side effects. Further publication of the complete kinase panel screening data would provide a more comprehensive quantitative comparison.
References
- 1. Tilpisertib | Tpl2/MAP3K8 inhibitor | Probechem Biochemicals [probechem.com]
- 2. tilpisertib (GS-4875) / Gilead [delta.larvol.com]
- 3. This compound by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 4. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
In Vitro Profile: A Comparative Guide to Tilpisertib Fosmecarbil and its Active Parent Compound, Tilpisertib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro characteristics of Tilpisertib Fosmecarbil (GS-5290) and its active parent compound, Tilpisertib (GS-4875). Tilpisertib is a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot, a serine/threonine kinase that plays a crucial role in inflammatory signaling pathways. This compound is a prodrug of Tilpisertib, designed to be converted into the active compound in the body.
While extensive clinical development is underway for this compound, particularly for inflammatory bowel disease, publicly available in vitro comparative data for the prodrug is limited. This guide, therefore, focuses on the reported in vitro activity of the parent compound, Tilpisertib, and provides the theoretical framework for understanding the role of its prodrug, this compound.
Data Presentation: In Vitro Activity of Tilpisertib (GS-4875)
Currently, there is a lack of publicly available in vitro data for the prodrug this compound. The following table summarizes the reported in vitro potency of the active parent compound, Tilpisertib.
| Compound | Target | Assay Type | In Vitro Potency | Reference |
| Tilpisertib (GS-4875) | TPL2 Kinase | Biochemical Inhibition Assay | IC50 = 1.3 nM | [1] |
| Tilpisertib (GS-4875) | TNFα Production (LPS-stimulated rat model) | Cellular Functional Assay | EC50 = 667 ± 124 nM | [1] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the isolated enzyme by 50%. The EC50 value represents the concentration required to achieve 50% of the maximum effect in a cell-based assay.
Mechanism of Action: TPL2 Signaling Pathway
Tilpisertib exerts its anti-inflammatory effects by inhibiting TPL2, a key kinase in the MAP kinase signaling cascade. Downstream of inflammatory stimuli, such as lipopolysaccharide (LPS) acting on Toll-like receptors (TLRs), TPL2 activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate the transcription of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNFα). By inhibiting TPL2, Tilpisertib effectively blocks this signaling cascade, leading to a reduction in TNFα production.
Caption: TPL2 Signaling Pathway and Inhibition by Tilpisertib.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
TPL2 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of TPL2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Tilpisertib against purified TPL2 kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human TPL2 enzyme
-
Peptide substrate (e.g., a synthetic peptide containing the TPL2 phosphorylation motif)
-
ATP (Adenosine triphosphate)
-
Tilpisertib (serially diluted)
-
Assay buffer (containing MgCl2, DTT, and other necessary components)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay system or similar)
-
384-well microplates
-
-
Procedure:
-
A solution of the TPL2 enzyme is pre-incubated with varying concentrations of Tilpisertib in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature in the wells of a 384-well plate.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated peptide or ADP) is quantified using a suitable detection method. For instance, in the ADP-Glo™ assay, the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The signal intensity is plotted against the logarithm of the inhibitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
Whole Blood TNFα Inhibition Assay (Cellular Assay)
This assay measures the ability of a compound to inhibit the production of TNFα in a more physiologically relevant ex vivo system.
Objective: To determine the half-maximal effective concentration (EC50) of Tilpisertib for the inhibition of LPS-induced TNFα production in whole blood.
Methodology:
-
Reagents and Materials:
-
Freshly collected heparinized whole blood from healthy donors.
-
Lipopolysaccharide (LPS) from E. coli.
-
Tilpisertib (serially diluted).
-
RPMI 1640 cell culture medium.
-
96-well cell culture plates.
-
ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit for TNFα detection.
-
-
Procedure:
-
Whole blood is diluted with RPMI 1640 medium.
-
The diluted blood is pre-incubated with varying concentrations of Tilpisertib for a specified time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
LPS is added to the wells to stimulate TNFα production. A vehicle control (without LPS) is also included.
-
The plates are incubated for a further period (e.g., 4-6 hours) at 37°C.
-
After incubation, the plates are centrifuged to separate the plasma.
-
The plasma supernatant is collected for the quantification of TNFα.
-
-
TNFα Quantification (ELISA):
-
The collected plasma is added to a microplate pre-coated with a TNFα capture antibody.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the color development is measured using a microplate reader. The concentration of TNFα is determined by comparison to a standard curve.
-
-
Data Analysis:
-
The percentage of TNFα inhibition is calculated for each concentration of Tilpisertib relative to the LPS-stimulated control.
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting a dose-response curve.
-
Caption: Whole Blood TNFα Inhibition Assay Workflow.
The Prodrug Approach: this compound
A prodrug is an inactive or less active molecule that is metabolized (in vivo or in vitro) into the active parent drug. The "fosmecarbil" moiety in this compound suggests a phosphate-containing group, a common strategy to improve solubility and/or oral bioavailability.
Expected In Vitro Behavior of this compound:
-
Direct TPL2 Inhibition: As a prodrug, this compound is expected to have significantly lower or no direct inhibitory activity against the TPL2 kinase compared to Tilpisertib.
-
Conversion to Tilpisertib: In cellular assays containing relevant enzymes (e.g., phosphatases, esterases), this compound would be expected to convert to Tilpisertib. The rate and efficiency of this conversion would be critical to its observed cellular potency.
-
Stability: The stability of this compound in various in vitro matrices (e.g., cell culture media, plasma) would be an important parameter to assess. Ideally, a prodrug should be stable enough to reach its target for conversion but then be efficiently metabolized to the active form.
Conclusion
Tilpisertib is a highly potent inhibitor of the TPL2 kinase, effectively reducing the production of the pro-inflammatory cytokine TNFα in cellular systems. The development of its prodrug, this compound, represents a strategy to optimize the pharmacokinetic properties of the active compound for clinical use. While direct comparative in vitro data for this compound is not yet in the public domain, the well-characterized activity of Tilpisertib provides a strong foundation for understanding its therapeutic potential. Future publications of in vitro studies on this compound will be invaluable in fully elucidating its pharmacological profile, including its conversion kinetics and stability, which are key to its efficacy as a prodrug.
References
Assessing the Therapeutic Index of Tilpisertib Fosmecarbil in Ulcerative Colitis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emerging therapeutic, Tilpisertib Fosmecarbil (GS-5290), against established and late-stage competitors for the treatment of moderate to severe ulcerative colitis (UC). The focus is on the therapeutic index, a critical measure of a drug's safety and efficacy. Given the preclinical nature of publicly available data for this compound, this guide uses a combination of preclinical data points and clinical trial outcomes for competitor drugs to frame the assessment.
Executive Summary
This compound, an oral small molecule inhibitor of Tumor Progression Locus 2 (TPL2), is currently in Phase 2 clinical trials for ulcerative colitis.[1] TPL2, also known as MAP3K8, is a key upstream kinase in the MAPK/ERK signaling pathway, which plays a significant role in the production of pro-inflammatory cytokines.[2][3] By targeting TPL2, this compound offers a novel mechanism of action for the treatment of inflammatory bowel diseases. While direct therapeutic index data for this compound is not yet publicly available, this guide provides a framework for its assessment by comparing its preclinical profile and mechanism of action with the established efficacy and safety of current UC therapies.
Competitors include Janus kinase (JAK) inhibitors, sphingosine-1-phosphate (S1P) receptor modulators, anti-TNF biologics, anti-integrin biologics, and anti-interleukin agents. These agents have varying degrees of efficacy and distinct safety profiles that inform their therapeutic index. This guide will present a comparative overview of their clinical data, providing a benchmark against which this compound will be evaluated as more data becomes available.
Mechanism of Action: TPL2 Inhibition in the Inflammatory Cascade
This compound is a prodrug of the active moiety, a potent inhibitor of TPL2. TPL2 is a serine/threonine kinase that, upon activation by inflammatory signals, phosphorylates and activates MEK1/2, leading to the activation of ERK1/2. This cascade results in the transcription of numerous pro-inflammatory genes, including TNF-α. By inhibiting TPL2, this compound is expected to reduce the production of these inflammatory mediators, thereby ameliorating intestinal inflammation in ulcerative colitis.
Below is a diagram illustrating the TPL2 signaling pathway and the point of intervention for this compound.
Preclinical Data for TPL2 Inhibition
Direct preclinical efficacy and toxicology data for this compound (GS-5290) are limited in the public domain. However, information on a related Gilead TPL2 inhibitor, GS-4875, provides insight into the potential potency of this class of compounds. In in vitro assays, GS-4875 demonstrated potent inhibition of human TPL2 enzymatic activity with an IC50 of 1 nM and suppressed LPS-induced TNF-α production in human monocytes with an EC50 of 667 nM.[4] This indicates a high degree of target engagement and functional activity.
Competitor Landscape: A Therapeutic Index Comparison
The therapeutic index of a drug is a ratio that compares the dose that produces a therapeutic effect to the dose that produces a toxic effect. In the context of clinical development and practice, a direct numerical therapeutic index is often difficult to establish. Instead, a risk-benefit assessment is made by comparing efficacy data with safety data from clinical trials. The following tables summarize key efficacy and safety data for major competitors of this compound in the treatment of moderate to severe ulcerative colitis.
Table 1: Efficacy of Competitor Drugs in Ulcerative Colitis (Induction and Maintenance Therapy)
| Drug Class | Drug Name | Induction Clinical Remission Rate | Maintenance Clinical Remission Rate |
| JAK Inhibitor | Tofacitinib | 16.6% - 18.5% (Week 8)[5] | 34.3% - 40.6% (Week 52)[5] |
| Upadacitinib | 26% - 34% (Week 8)[6] | 42% - 52% (Week 52)[6] | |
| S1P Receptor Modulator | Ozanimod | 18.4% (Week 10)[7] | 37% (Week 52)[7] |
| Anti-TNF Biologic | Infliximab | ~50% - 74% (Week 6-8)[8] | ~43% (Week 54)[9] |
| Anti-integrin Biologic | Vedolizumab | ~17% (Week 6)[10] | ~42% - 45% (Week 52)[10] |
| Anti-IL-12/23 Biologic | Ustekinumab | ~16% (Week 8)[11] | ~38% (Week 44)[12] |
Note: Efficacy rates are based on pivotal clinical trial data and may vary based on patient population and specific trial design.
Table 2: Safety Profile of Competitor Drugs in Ulcerative Colitis
| Drug Class | Drug Name | Common Adverse Events | Serious Adverse Events of Interest |
| JAK Inhibitor | Tofacitinib | Nasopharyngitis, headache, upper respiratory tract infection, increased cholesterol | Serious infections, herpes zoster, major adverse cardiovascular events (MACE), thrombosis, malignancy[13] |
| Upadacitinib | Upper respiratory tract infection, acne, increased CPK, headache | Serious infections, herpes zoster, MACE, thrombosis, malignancy[2] | |
| S1P Receptor Modulator | Ozanimod | Upper respiratory tract infection, headache, elevated liver enzymes | Bradycardia at treatment initiation, macular edema, infections, hepatic effects[14] |
| Anti-TNF Biologic | Infliximab | Infusion-related reactions, infections (e.g., upper respiratory), headache | Serious infections (including tuberculosis), heart failure, demyelinating disease, malignancy (including lymphoma)[8] |
| Anti-integrin Biologic | Vedolizumab | Nasopharyngitis, headache, arthralgia, nausea | Infections, infusion-related reactions, liver injury. Progressive multifocal leukoencephalopathy (PML) is a potential risk for this class, though not reported for vedolizumab in UC trials.[3][15] |
| Anti-IL-12/23 Biologic | Ustekinumab | Nasopharyngitis, headache, fatigue | Serious infections, malignancy, reversible posterior leukoencephalopathy syndrome (RPLS)[11][16] |
Experimental Protocols
A comprehensive assessment of a novel therapeutic's index begins with rigorous preclinical testing. The following are representative protocols for key experiments used to evaluate efficacy and safety in animal models of ulcerative colitis.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model for Efficacy and Toxicity Assessment
This is a widely used model for inducing acute or chronic colitis in rodents, which shares many pathological features with human ulcerative colitis.[17][18][19]
Objective: To determine the dose-dependent efficacy and safety of a test compound in a DSS-induced colitis model.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Colitis: Mice are administered 2-5% (w/v) DSS in their drinking water for 5-7 consecutive days. The concentration of DSS can be adjusted to control the severity of colitis.
-
Test Compound Administration: The test compound (e.g., this compound) is administered orally once or twice daily, starting from day 0 (concurrently with DSS) or after the induction of colitis (therapeutic regimen). A vehicle control group receives the vehicle alone.
-
Efficacy Assessment (Daily Monitoring):
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.
-
Body Weight: Monitored daily as an indicator of general health and disease severity.
-
-
Terminal Assessment (Day 7-10):
-
Colon Length: A shorter colon length is indicative of more severe inflammation.
-
Histological Analysis: The colon is removed, fixed, and stained with Hematoxylin and Eosin (H&E). A histological score is assigned based on the severity of inflammation, crypt damage, and ulceration.
-
Myeloperoxidase (MPO) Activity: A biochemical marker of neutrophil infiltration in the colonic tissue.
-
-
Toxicity Assessment:
-
Mortality and Morbidity: Daily observation for any signs of distress or mortality.
-
Organ-to-Body Weight Ratio: Spleen and liver weights are often measured.
-
Blood Chemistry and Hematology: Blood samples are collected for analysis of liver enzymes, kidney function markers, and complete blood counts.
-
-
Therapeutic Index Calculation: The therapeutic index can be estimated by comparing the effective dose 50 (ED50) for reducing DAI or histological score with the toxic dose 50 (TD50) or lethal dose 50 (LD50) if determined.
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model
This model induces a T-cell-mediated inflammation that is histologically similar to Crohn's disease but is also used to study mechanisms relevant to ulcerative colitis.[20][21][22]
Objective: To evaluate the efficacy of a test compound in a T-cell-driven model of colitis.
Methodology:
-
Animal Model: BALB/c or SJL/J mice are often used.
-
Induction of Colitis: Mice are first sensitized by epicutaneous application of TNBS. One week later, colitis is induced by a single intra-rectal administration of TNBS dissolved in ethanol. The ethanol serves to break the mucosal barrier.
-
Test Compound Administration: Similar to the DSS model, the test compound is administered before or after the induction of colitis.
-
Assessment: Efficacy and toxicity parameters are assessed similarly to the DSS model, with a focus on T-cell infiltration and cytokine profiles (e.g., IFN-γ, IL-17) in the colonic tissue.
Conclusion and Future Directions
This compound, with its novel mechanism of targeting TPL2, represents a promising new approach for the treatment of ulcerative colitis. While a definitive assessment of its therapeutic index awaits the release of comprehensive preclinical and clinical data, the initial preclinical information on a related compound suggests high potency.
The comparative analysis of existing therapies highlights the ongoing need for treatments with an improved risk-benefit profile. JAK inhibitors, while effective, carry risks of serious side effects. Biologics have transformed UC treatment but are associated with immunogenicity and a risk of serious infections. S1P receptor modulators offer a new oral option but have their own specific safety considerations.
As data from the Phase 2 clinical trial of this compound (NCT06029972) becomes available, a clearer picture of its clinical efficacy and safety will emerge.[1] This will allow for a more direct comparison with the established therapies and a more precise estimation of its therapeutic index. Key factors to consider will be its ability to induce and maintain clinical remission, its safety profile with long-term use, and its efficacy in patients who have failed other advanced therapies. The oral route of administration is also a significant potential advantage.[1] The future assessment of this compound will be crucial in determining its place in the evolving landscape of ulcerative colitis treatment.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. mdpi.com [mdpi.com]
- 3. Vedolizumab Scores on Safety, Efficacy for Ulcerative Colitis | MDedge [mdedge.com]
- 4. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Upadacitinib in a Randomized Trial of Patients With Active Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Efficacy and safety of infliximab in treating patients with ulcerative colitis: experiences from a single medical center in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Infliximab Maintains Efficacy in Crohn's Disease and Ulcerative Colitis Regardless of Immunosuppressant Use [trial.medpath.com]
- 10. Efficacy and safety of vedolizumab for inflammatory bowel diseases: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy, Effectiveness, and Safety of Ustekinumab for the Treatment of Ulcerative Colitis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Ustekinumab for Ulcerative Colitis Through 4 Years: Final Results of the UNIFI Long-Term Maintenance Study [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Tofacitinib in Ulcerative Colitis Based on Prior Tumor Necrosis Factor Inhibitor Failure Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-Term Efficacy and Safety of Ozanimod in Moderately to Severely Active Ulcerative Colitis: Results From the Open-Label Extension of the Randomized, Phase 2 TOUCHSTONE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of vedolizumab in the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. mpbio.com [mpbio.com]
- 20. [PDF] Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease | Semantic Scholar [semanticscholar.org]
- 21. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease [mdpi.com]
- 22. criver.com [criver.com]
Safety Operating Guide
Safe Disposal of Tilpisertib Fosmecarbil: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe handling and disposal of investigational compounds is paramount in maintaining a secure laboratory environment and protecting our ecosystem. This document provides essential procedural guidance for the proper disposal of Tilpisertib Fosmecarbil, a compound currently under investigation. The following instructions are designed for researchers, scientists, and drug development professionals to manage waste containing this substance responsibly.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to the following disposal procedures is critical to prevent environmental contamination and ensure personnel safety.
Hazard and Precautionary Data
A summary of the key hazard and precautionary information for this compound is provided in the table below.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling.[1] |
| H410: Very toxic to aquatic life with long lasting effects.[1] | P270: Do not eat, drink or smoke when using this product.[1] |
| P273: Avoid release to the environment.[1] | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | |
| P330: Rinse mouth.[1] | |
| P391: Collect spillage.[1] | |
| P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Disposal Protocol
The primary directive for the disposal of this compound is to avoid release into the environment [1]. All waste materials, including the compound itself, contaminated consumables, and empty containers, must be disposed of through an approved waste disposal plant[1].
Step-by-Step Disposal Procedure:
-
Segregation: Isolate all waste materials contaminated with this compound. This includes, but is not limited to:
-
Unused or expired compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Used laboratory consumables (e.g., pipette tips, vials, plates).
-
Spill cleanup materials.
-
-
Containment: Place all segregated waste into a clearly labeled, sealed, and appropriate waste container. The container should be designated for chemical waste destined for incineration. For investigational medications, red biohazard-chemotoxic containers are often used for transport to an incineration facility[2].
-
Labeling: The waste container must be clearly labeled with the contents, including the name "this compound" and relevant hazard symbols.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1]. The storage area should be cool and well-ventilated[1].
-
Spill Management: In the event of a spill, collect the spillage promptly and handle the cleanup materials as hazardous waste[1]. Ensure adequate ventilation and wear appropriate PPE during cleanup.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste. These specialized services will ensure the material is transported to an approved waste disposal plant for incineration in accordance with federal and local regulations[2].
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the disposal vendor used. This documentation is crucial for regulatory compliance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust in their research practices.
References
Personal protective equipment for handling Tilpisertib Fosmecarbil
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Tilpisertib Fosmecarbil. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risk to personnel and the environment.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound. This information is compiled from the material safety data sheet (MSDS) and general best practices for potent pharmaceutical compounds.[1]
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields are required to protect against splashes and airborne particles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) must be worn to prevent skin contact.[1] |
| Body Protection | An impervious lab coat or gown should be worn to protect against contamination of personal clothing.[1] |
| Respiratory | A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.[1] |
Safe Handling and Operational Plan
All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure proper ventilation and containment.[1]
Experimental Workflow:
Caption: A logical workflow for the safe handling of this compound.
Mechanism of Action: Signaling Pathway
This compound is an inhibitor of the TPL2 protein (also known as MAP3K8 or Cot), which is a key upstream regulator in the MEK-ERK signaling pathway. By inhibiting TPL2, this compound is expected to reduce the production and signaling of the pro-inflammatory cytokine TNFα.
Caption: The inhibitory effect of this compound on the TPL2 signaling pathway.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste, including gloves, masks, disposable lab coats, and any weighing papers or consumables, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container for hazardous materials.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the date.
-
Storage: Store waste containers in a secure, designated area away from general laboratory traffic.
-
Professional Disposal: The disposal of this compound waste must be handled by a licensed and certified hazardous waste management company. Do not attempt to dispose of this material through regular waste streams. The MSDS advises disposing of the container to an approved waste disposal plant.[1]
Emergency Procedures:
-
Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill with absorbent material. Clean the area with a suitable decontaminating solution. All materials used for cleanup must be disposed of as hazardous waste.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1]
-
Inhalation: Move to fresh air immediately.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]
-
In all cases of exposure, seek immediate medical attention and provide the MSDS to the medical personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
